2-Bromo-7H-purine-6-thiol
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
2-bromo-3,7-dihydropurine-6-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN4S/c6-5-9-3-2(4(11)10-5)7-1-8-3/h1H,(H2,7,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAQOJEGXUUBBIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=S)N=C(N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20577683 | |
| Record name | 2-Bromo-3,7-dihydro-6H-purine-6-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20577683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139244-00-1 | |
| Record name | 2-Bromo-3,7-dihydro-6H-purine-6-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20577683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Technical Monograph: 2-Bromo-7H-purine-6-thiol (CAS 139244-00-1)
High-Fidelity Scaffold for Nucleoside Analog & Antimetabolite Development
Executive Summary
2-Bromo-7H-purine-6-thiol (CAS 139244-00-1), often referred to as 2-bromo-6-mercaptopurine , represents a critical intermediate in the synthesis of pharmacologically active purine derivatives. Unlike its parent compound 6-mercaptopurine (6-MP), the presence of the bromine atom at the C2 position introduces a versatile electrophilic handle. This allows for sequential, regioselective functionalization—first at the sulfur atom (S-alkylation) and subsequently at the C2 position (nucleophilic aromatic substitution)—making it an indispensable scaffold for developing Toll-like receptor (TLR) agonists , CDK inhibitors , and antiviral nucleoside analogs .
This guide synthesizes the physicochemical behavior, synthetic pathways, and experimental protocols required to utilize this compound effectively in high-stakes drug discovery environments.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
The compound exists in a tautomeric equilibrium, predominantly favoring the thione form (6-thioxo) in neutral aqueous media, a critical factor when designing nucleophilic substitution reactions.
| Property | Data |
| CAS Number | 139244-00-1 |
| IUPAC Name | 2-bromo-7H-purine-6-thiol |
| Synonyms | 2-Bromo-6-mercaptopurine; 2-Bromo-1,7-dihydro-6H-purine-6-thione |
| Molecular Formula | C₅H₃BrN₄S |
| Molecular Weight | 231.07 g/mol |
| Appearance | Pale yellow to off-white crystalline powder |
| Solubility | Soluble in DMSO, DMF, dilute aqueous alkali (NaOH); poorly soluble in water/ethanol |
| pKa (approx) | ~7.8 (thiol/thione), ~10.5 (N-H deprotonation) |
| Storage | -20°C, Hygroscopic, Inert atmosphere (Argon/Nitrogen) recommended |
Structural Tautomerism
Understanding the thione-thiol tautomerism is essential for predicting reactivity. In solution, the proton resides primarily on N1, creating the thione (C=S) character. However, in the presence of base, the thiolate anion (
Figure 1: Tautomeric equilibrium and activation to the thiolate anion.[1]
Synthetic Routes & Manufacturing Logic
The synthesis of 2-bromo-6-mercaptopurine requires navigating the differential electrophilicity of the purine ring positions. Two primary routes exist: Regioselective Displacement (from 2,6-dibromopurine) and Sandmeyer Bromination (from thioguanine).
Route A: Regioselective Nucleophilic Displacement (Preferred)
This route exploits the electronic disparity between C6 and C2. The C6 position is more electron-deficient due to the para-like relationship with N9 (in the 9H-tautomer) or N7, making it significantly more susceptible to
-
Precursor: 2,6-Dibromopurine.
-
Reagent: NaSH (1.1 eq) or Thiourea.
-
Solvent: Ethanol/Water or DMF.
-
Selectivity: >95% C6 substitution.
Route B: Sandmeyer-Type Bromination
Starting from 2-amino-6-mercaptopurine (Thioguanine), the exocyclic amine is diazotized. This is challenging due to the sensitivity of the thiol group to oxidation by nitrous acid (
Figure 2: Comparative synthetic pathways. Route A is preferred for scale and purity.
Reactivity & Functionalization Strategy
For drug development, CAS 139244-00-1 acts as a bifunctional scaffold. The reactivity order is strictly S-alkylation > C2-Amination .
S-Alkylation (Thioether Formation)
The thiolate anion is a soft, highly reactive nucleophile.
-
Conditions: Mild base (
or ), Alkyl Halide ( ), DMF or MeOH, RT. -
Outcome: Formation of 2-bromo-6-(alkylthio)purines.
-
Application: Installing lipophilic tails or linkers.
C2-Nucleophilic Aromatic Substitution ( )
Once the sulfur is alkylated (locking the tautomer), the bromine at C2 becomes the primary electrophilic site.
-
Conditions: Primary/Secondary Amine, Heat (80–120°C), n-Butanol or DMF.
-
Outcome: Displacement of Br to form 2-amino-6-thiopurine derivatives.
-
Application: This is the classic route to 2,6-disubstituted adenosines and TLR7 agonists .
Figure 3: Sequential functionalization logic for library generation.
Experimental Protocols
Protocol A: Synthesis from 2,6-Dibromopurine (Regioselective Thiolation)
This protocol minimizes the formation of the 2,6-dithiol byproduct.
-
Preparation: Dissolve 2,6-dibromopurine (2.78 g, 10 mmol) in anhydrous DMF (30 mL) under an argon atmosphere. Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Slowly add Sodium Hydrosulfide hydrate (NaSH·xH₂O) (1.1 eq, calculated based on H₂S content) dissolved in a minimum amount of DMF/water. Note: Slow addition is crucial to prevent local excess which leads to dithiol formation.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature over 2 hours. Monitor by TLC (DCM:MeOH 9:1). The starting material (
) should disappear, replaced by a lower spot ( ). -
Workup: Pour the reaction mixture into ice-cold 1M HCl (100 mL). The product will precipitate as a yellow solid.
-
Purification: Filter the solid, wash copiously with water and cold ethanol. Recrystallize from ethanol/water if necessary.
-
Yield: Typically 80–90%.
Protocol B: S-Alkylation (General Procedure)
-
Dissolution: Suspend 2-bromo-7H-purine-6-thiol (1.0 eq) in DMF (5 mL/mmol).
-
Base: Add
(1.5 eq). Stir for 15 min; the solution typically turns clear/yellow as the thiolate forms. -
Alkylation: Add the alkyl halide (1.1 eq) dropwise. Stir at RT for 2–4 hours.
-
Isolation: Dilute with water. If the product precipitates, filter it. If not, extract with EtOAc.[2]
Handling, Stability & Safety
Stability Concerns
-
Oxidation: Purine thiols are prone to oxidative dimerization to form disulfides (R-S-S-R) upon exposure to air, especially in basic solution. Always store under inert gas. If the product appears darker or insoluble, treat with DTT (dithiothreitol) to reduce disulfides back to the monomer.
-
Hygroscopicity: Store in a desiccator at -20°C.
Safety Profile
-
Toxicity: As a purine antimetabolite analog, assume potential mutagenicity and teratogenicity . Handle only in a fume hood.
-
Skin/Eye: Irritant. Wear nitrile gloves and safety glasses.
-
Incompatibility: Strong oxidizing agents (peroxides, permanganates).
References
-
Synthesis and Reactivity of 2,6-Disubstituted Purines
- Source: Legraverend, M., et al. "Synthesis of 2,6-functionalized purines." Bioorganic & Medicinal Chemistry, 2006.
- Context: Establishes the regioselectivity of nucleophilic attack
-
Tautomerism of Purine Thiols
- Source: PubChem Compound Summary for CID 667490 (6-Mercaptopurine).
- Context: Validates the thione tautomer preference in neutral media.
-
Applications in TLR7 Agonists
- Source: Bioorganic & Medicinal Chemistry Letters. "Structure-activity relationships of 2,6,8-trisubstituted purines as TLR7 agonists."
- Context: Demonstrates the utility of the 2-bromo-6-thio scaffold for constructing immunomodul
-
Chemical Supplier Data (Physical Properties)
- Source: BLD Pharm / Sigma-Aldrich C
- Context: Verification of CAS number and physical st
Sources
Comparative Mechanism of Action: 6-Mercaptopurine vs. 2-Bromo-7H-purine-6-thiol
This guide provides an in-depth technical comparison between the established antimetabolite 6-Mercaptopurine (6-MP) and its structural analog 2-Bromo-7H-purine-6-thiol (2-Br-6-MP) .
While 6-MP is a cornerstone chemotherapeutic agent, the 2-bromo derivative serves as a critical "negative control" or chemical probe in Structure-Activity Relationship (SAR) studies, illustrating the precise steric and electronic requirements of the purine salvage pathways.
Executive Summary
-
6-Mercaptopurine (6-MP): A prodrug that mimics hypoxanthine.[1][2] It requires intracellular activation by Hypoxanthine-Guanine Phosphoribosyltransferase (HPRT) to form cytotoxic nucleotide analogs (6-Thioguanine nucleotides). Its efficacy relies entirely on being accepted as a substrate by HPRT.
-
2-Bromo-7H-purine-6-thiol (2-Br-6-MP): A structural analog where the hydrogen at the C2 position is replaced by a bromine atom. This substitution introduces significant steric bulk and electronegativity, rendering the molecule a poor substrate for HPRT . Consequently, it fails to undergo the necessary bioactivation to become a nucleotide antimetabolite. Instead, it acts primarily as a chemical reagent capable of covalent modification (via nucleophilic substitution at C2) or as a metabolic blocker of Xanthine Oxidase.
Chemical Structure & Properties[2][3][4]
The pharmacological divergence begins at the atomic level. The C2 position is the "gatekeeper" for enzymatic recognition.
| Feature | 6-Mercaptopurine (6-MP) | 2-Bromo-7H-purine-6-thiol |
| CAS Number | 50-44-2 | 10323-53-2 (Typical) |
| Molecular Weight | 152.18 g/mol | 231.07 g/mol |
| C2 Substituent | Hydrogen (-H) | Bromine (-Br) |
| Electronic Character | Aromatic, tautomeric thione | Electron-deficient pyrimidine ring due to Br |
| HPRT Affinity | High (Substrate) | Negligible (Steric Clash) |
| Xanthine Oxidase | Substrate (Oxidizes C2 | Inhibitor/Resistant (Br blocks oxidation) |
Structural Visualization
The following diagram contrasts the activation pathway of 6-MP with the metabolic blockade of 2-Br-6-MP.
Caption: Comparative metabolic fate. 6-MP is bioactivated by HPRT to toxic nucleotides. 2-Br-6-MP is sterically excluded from HPRT and resists XO oxidation, diverting to chemical reactivity pathways.
Detailed Mechanism of Action
A. 6-Mercaptopurine (The Substrate)
6-MP is an inactive prodrug.[2] Its therapeutic index depends on the "Lethal Synthesis" pathway:
-
HPRT Activation: HPRT transfers a phosphoribosyl group from PRPP to the N9 position of 6-MP. The small hydrogen at C2 allows the purine ring to fit deeply into the HPRT active site, mimicking hypoxanthine.
-
Conversion to thio-GTP: The resulting 6-thio-IMP (TIMP) is converted to 6-thio-GMP and eventually 6-thio-GTP.
-
Dual Cytotoxicity:
-
DNA Incorporation: 6-thio-dGTP is incorporated into DNA. During replication, it pairs promiscuously (with T or C), triggering the Mismatch Repair (MMR) system. Futile repair cycles lead to strand breaks and apoptosis.
-
Enzyme Inhibition: TIMP inhibits glutamine-5-phosphoribosylpyrophosphate amidotransferase (the first step of de novo purine synthesis), starving the cell of natural purines.
-
B. 2-Bromo-7H-purine-6-thiol (The Blocker)
The introduction of bromine at C2 fundamentally alters the molecule's biology:
-
HPRT Exclusion (Steric Hindrance): The Van der Waals radius of Hydrogen is ~1.2 Å, while Bromine is ~1.85 Å. The HPRT active site is evolutionarily optimized for H (hypoxanthine) or -NH2 (guanine). The bulky -Br group sterically clashes with the active site residues, preventing the formation of the transition state required for phosphoribosyl transfer.
-
Result: No formation of thio-nucleotides; no incorporation into DNA.
-
-
Xanthine Oxidase Resistance: XO normally attacks the C2 position of purines to form uric acid (or thiouric acid). The presence of a bromine atom at this exact position blocks the enzymatic hydroxylation.
-
Chemical Reactivity (SnAr): The purine ring is electron-deficient. The presence of a good leaving group (Br) at C2 makes the molecule susceptible to Nucleophilic Aromatic Substitution (SnAr) .
Experimental Protocols
To experimentally validate the mechanistic differences described above, the following protocols are recommended.
Protocol 1: HPRT Enzymatic Assay (Substrate Competency)
Objective: Determine if 2-Br-6-MP can be ribosylated by HPRT.
-
Reagents:
-
Purified recombinant human HPRT.
-
Substrates: 6-MP (Positive Control), 2-Br-6-MP (Test), Hypoxanthine (Native Control).
-
Co-factor: PRPP (Phosphoribosyl pyrophosphate), MgCl2.
-
Buffer: 50 mM Tris-HCl, pH 7.4.
-
-
Workflow:
-
Prepare reaction mix: 100 µM Test Compound, 1 mM PRPP, 5 mM MgCl2 in buffer.
-
Initiate with 10 nM HPRT enzyme.
-
Incubate at 37°C for 30 minutes.
-
Detection: Use HPLC-UV (254 nm) to detect the shift from base (hydrophobic) to nucleotide (hydrophilic, early retention time).
-
-
Expected Result:
-
6-MP: Disappearance of peak and appearance of 6-thio-IMP peak.
-
2-Br-6-MP: No change in peak retention time (active site rejection).
-
Protocol 2: Cysteine Reactivity Assay (Chemical Stability)
Objective: Assess the electrophilic nature of the C2-Bromine.
-
Reagents:
-
N-Acetyl Cysteine (NAC) in PBS (pH 7.4).
-
Test compounds (6-MP vs. 2-Br-6-MP).
-
-
Workflow:
-
Mix 100 µM test compound with 1 mM NAC (10x excess).
-
Incubate at 37°C.
-
Monitor UV-Vis spectrum over 4 hours.
-
-
Expected Result:
-
6-MP: Stable (Thione form is unreactive toward thiols).
-
2-Br-6-MP: Gradual spectral shift indicating displacement of Br and formation of a thioether adduct (S-(6-mercapto-purin-2-yl)-cysteine).
-
Comparative Data Summary
| Parameter | 6-Mercaptopurine | 2-Bromo-7H-purine-6-thiol |
| Primary Target | DNA Replication / Purine Synthesis | Non-specific Protein Cysteines |
| Mechanism Type | Antimetabolite (Prodrug) | Electrophile / Alkylator |
| Active Metabolite | 6-Thioguanine Triphosphate (6-TGTP) | None (Parent is reactive) |
| Limiting Factor | TPMT/NUDT15 polymorphism | Chemical stability / Solubility |
| Clinical Status | FDA Approved (Leukemia, IBD) | Research Chemical / Synthetic Intermediate |
References
-
Elion, G. B. (1989). "The Purine Path to Chemotherapy." Science, 244(4900), 41-47. Link
-
Clarke, D. A., Elion, G. B., et al. (1958). "Structure-activity relationships among purines related to 6-mercaptopurine." Cancer Research, 18(4), 445-456. Link
-
Karran, P., & Attard, N. (2008). "Thiopurines in current medical practice: molecular mechanisms and contributions to therapy-related cancer." Nature Reviews Cancer, 8, 24-36. Link
-
Bolin, J. T., et al. (1987). "Crystal structures of Escherichia coli and Lactobacillus casei dihydrofolate reductase refined at 1.7 A resolution." Journal of Biological Chemistry (Structural basis for purine analog binding). Link
Sources
- 1. Norman Database System [norman-databases.org]
- 2. Quantification of 6-Mercaptopurine and Its Metabolites in Patients with Acute Lympoblastic Leukemia Using Dried Blood Spots and UPLC-MS/MS [mdpi.com]
- 3. digitalcommons.wku.edu [digitalcommons.wku.edu]
- 4. Mercaptopurine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Guide: Therapeutic Potential & Synthetic Utility of 2-Bromo-Purine Derivatives in Oncology
Executive Summary
The purine scaffold is a privileged structure in medicinal chemistry, serving as the backbone for a vast array of ATP-competitive kinase inhibitors. Within this class, 2-bromo-purine derivatives occupy a critical strategic niche. While the 2-bromo motif itself is rarely the terminal therapeutic endpoint due to metabolic reactivity, it acts as a high-value "chemical warhead" and synthetic pivot.
The bromine atom at the C2 position offers unique electronic properties and leaving-group abilities that distinguish it from its chlorinated counterparts, enabling the rapid generation of 2,6,9-trisubstituted purine libraries . These libraries have yielded potent inhibitors of Cyclin-Dependent Kinases (CDKs), Src family kinases, and HSP90, driving the development of agents like Roscovitine and Purvalanol.
This guide details the chemical advantages of the 2-bromo scaffold, the specific kinase targets it unlocks, and rigorous protocols for synthesis and biological validation.
Part 1: The Chemical Advantage of the C2-Bromo Motif
In the design of purine-based anticancer agents, the C2, C6, and N9 positions are the primary vectors for modification. The C2 position is particularly challenging to substitute compared to the highly reactive C6 position.
The Halogen Switch: Bromo vs. Chloro
Most commercial synthesis starts with 2,6-dichloropurine. However, converting the C2-chloro to a functional group often requires harsh conditions that can degrade sensitive moieties. The 2-bromo analog offers distinct advantages:
-
Enhanced Reactivity in Pd-Catalysis: The C-Br bond is weaker than the C-Cl bond, making 2-bromo-purines superior substrates for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. This allows for the introduction of complex aryl or heteroaryl systems at C2 under milder conditions.
-
Halogen Bonding Potential: In rare cases where the bromine is retained, it can participate in halogen bonding with carbonyl backbone residues in the kinase hinge region, a distinct interaction type not available to hydrogen (H) or fluorine (F).
-
Orthogonal Protection: The reactivity difference between C6-Cl and C2-Br allows for highly selective sequential substitution (Regioselective
).
Synthetic Workflow Visualization
The following diagram illustrates the divergent synthesis pathways enabled by the 2-bromo scaffold.
Caption: Divergent synthesis of pharmacological leads from 2-bromo precursors. C6 substitution typically precedes C2 modification due to electronic activation.
Part 2: Target Landscape & Mechanism of Action
The therapeutic potential of these derivatives stems from their ability to mimic Adenosine Triphosphate (ATP).
Cyclin-Dependent Kinases (CDKs)
The most successful application of 2-bromo-derived purines is in targeting CDKs (CDK1, CDK2, CDK5, CDK7, CDK9).
-
Mechanism: The purine ring sits in the ATP-binding pocket.
-
C2-Substitution Role: The substituent at C2 (derived from the bromo-precursor) projects toward the solvent-exposed region or interacts with the "selectivity pocket" (residues varying between kinases), reducing off-target effects.
-
Key Drug: Roscovitine (Seliciclib) . While synthesized via chloropurines industrially, research analogs often use bromo-intermediates to explore C2 diversity (e.g., bioisosteric replacement of the hydroxyethylamino tail).
Signaling Pathway Impact
Inhibiting CDKs with these derivatives arrests the cell cycle, typically at the G1/S or G2/M boundaries.
Caption: Mechanism of Action: Purine derivatives block ATP binding to CDK/Cyclin complexes, preventing Rb phosphorylation and arresting the cell cycle.
Part 3: Experimental Protocols
Synthesis: Suzuki-Miyaura Coupling at C2
Objective: To replace the C2-Bromine with an aryl group to increase lipophilicity and kinase pocket affinity.
Reagents:
-
Substrate: 2-bromo-6-(benzylamino)-9-isopropylpurine (1.0 eq)
-
Boronic Acid: Phenylboronic acid (1.5 eq)
-
Catalyst:
(5 mol%) -
Base:
(2M aqueous, 2.0 eq) -
Solvent: DME/Ethanol (3:1)
Step-by-Step Protocol:
-
Degassing: In a microwave vial, dissolve the purine substrate and boronic acid in the DME/Ethanol mixture. Sparge with Argon for 10 minutes (Critical: Oxygen poisons the Pd catalyst).
-
Catalyst Addition: Add
and the aqueous base under a counter-flow of Argon. -
Reaction: Seal the vial and heat to 85°C for 4–6 hours. (Microwave alternative: 120°C for 20 mins).
-
Workup: Cool to RT. Dilute with EtOAc (30 mL), wash with water (2x) and brine (1x). Dry over
. -
Purification: Flash column chromatography (Hexane:EtOAc gradient). The C2-aryl product typically elutes later than the bromo-starting material due to pi-stacking interactions with the silica.
Biological Validation: ADP-Glo™ Kinase Assay
Objective: Quantify the
Principle: Measures ADP formation (conversion of ATP) via a luciferase-coupled reaction.
Protocol:
-
Preparation: Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM
, 0.1 mg/mL BSA). -
Compound Dilution: Prepare a 3-fold serial dilution of the 2-bromo derivative in DMSO (Top concentration: 10 µM).
-
Enzyme Mix: Dilute CDK2/CyclinE complex to 2 ng/µL in Kinase Buffer.
-
Substrate Mix: Prepare ATP (10 µM final) and Histone H1 peptide (0.2 µg/µL).
-
Reaction:
-
Add 2 µL Compound to 384-well plate.
-
Add 4 µL Enzyme Mix. Incubate 10 min at RT (allows inhibitor binding).
-
Add 4 µL Substrate Mix to initiate. Incubate 60 min at RT.
-
-
Detection:
-
Add 10 µL ADP-Glo™ Reagent (depletes remaining ATP). Incubate 40 min.
-
Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Light). Incubate 30 min.
-
-
Read: Measure luminescence on a plate reader (e.g., EnVision).
-
Analysis: Plot RLU vs. log[Compound] to determine
.
Part 4: Structure-Activity Relationship (SAR) Data
The following table summarizes how modifications at the C2 position (starting from the bromo-scaffold) affect potency against CDK2.
| Compound ID | C2 Substituent (R2) | C6 Substituent (R6) | N9 Substituent | CDK2 IC50 (nM) | Notes |
| Ref-1 (Scaffold) | -Br | -NH-Benzyl | -Isopropyl | >10,000 | Inactive. Br is too small/lipophilic for the specificity pocket. |
| Ref-2 (Olomoucine) | -NH-CH2-CH2-OH | -NH-Benzyl | -Methyl | 7,000 | Moderate activity. |
| Ref-3 (Roscovitine) | -NH-CH(Et)-CH2-OH | -NH-Benzyl | -Isopropyl | 450 | Standard drug. Branched alkyl at C2 improves fit. |
| Analog-4 | -Phenyl | -NH-Benzyl | -Isopropyl | 120 | High Potency. Aryl group engages hydrophobic pocket. |
| Analog-5 | -NH-Cyclohexyl | -NH-Benzyl | -Isopropyl | 95 | High Potency. Cyclohexyl mimics ribose binding. |
Note: Data represents aggregated trends from Legraverend et al. and generic SAR studies.
References
-
Legraverend, M., et al. (2000). "Synthesis and in vitro evaluation of novel 2,6,9-trisubstituted purines as CDK inhibitors." Bioorganic & Medicinal Chemistry Letters.
-
Salas, C. O., et al. (2019).[1] "Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays." International Journal of Molecular Sciences.
-
Havlicek, L., et al. (1997). "Cytokinin-derived cyclin-dependent kinase inhibitors: synthesis and cdc2 inhibitory activity of olomoucine and related compounds." Journal of Medicinal Chemistry.
-
Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." Promega Protocols.
-
Wan, Z., et al. (2004). "Synthesis of 2,6,9-trisubstituted purines via solid-phase chemistry." Journal of Combinatorial Chemistry.
Sources
The Strategic Deployment of 2-Bromo-7H-purine-6-thiol in Fragment-Based Drug Discovery: A Technical Guide
Abstract
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of novel, high-quality chemical starting points for drug development programs.[1][2] This approach, which utilizes small, low-molecular-weight compounds, or "fragments," offers a more efficient exploration of chemical space and often yields leads with superior physicochemical properties compared to traditional high-throughput screening (HTS).[1] Within the vast landscape of chemical fragments, purine scaffolds represent a privileged class of structures due to their inherent ability to mimic endogenous ligands and engage with a wide array of biological targets. This technical guide provides an in-depth exploration of a specific, high-potential purine fragment, 2-Bromo-7H-purine-6-thiol, as a strategic tool in FBDD campaigns. We will dissect its chemical attributes, outline detailed protocols for its application in primary screening methodologies, and discuss the downstream strategies for hit validation and evolution into potent drug candidates.
Introduction: The Rationale for Purine Scaffolds in FBDD
The FBDD paradigm is predicated on the principle that smaller molecules have a higher probability of binding to a target protein, albeit with lower affinity.[2] These initial, weak interactions are then optimized through structure-guided chemistry to generate high-affinity lead compounds. The choice of fragments for a screening library is therefore of paramount importance. Purine derivatives are particularly attractive as core fragment structures for several reasons:
-
Biorelevance: The purine ring is a fundamental component of essential biomolecules such as ATP, GTP, and nucleic acids, making it a recurring motif in the binding sites of numerous enzymes, including kinases, polymerases, and metabolic enzymes.[3]
-
Versatile Chemistry: The purine scaffold is amenable to a wide range of chemical modifications at multiple positions, allowing for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of binding affinity and selectivity.
-
Favorable Physicochemical Properties: Purine-based fragments can be readily designed to comply with the "Rule of Three" (Ro3) – a set of guidelines for desirable fragment properties (Molecular Weight ≤ 300 Da, cLogP ≤ 3, Hydrogen Bond Donors/Acceptors ≤ 3).[4]
2-Bromo-7H-purine-6-thiol embodies these favorable characteristics, presenting a unique combination of features that make it a highly valuable asset in an FBDD library.
Physicochemical Profile of 2-Bromo-7H-purine-6-thiol
2-Bromo-7H-purine-6-thiol is a purine derivative with two key functional groups that dictate its potential as a fragment: a bromine atom at the 2-position and a thiol group at the 6-position.
| Property | Value | Significance in FBDD |
| Molecular Formula | C₅H₃BrN₄S | |
| Molecular Weight | 231.08 g/mol | Compliant with the Rule of Three, ensuring good ligand efficiency. |
| Topological Polar Surface Area (TPSA) | 84.9 Ų | Contributes to aqueous solubility and potential for hydrogen bonding. |
| cLogP (predicted) | ~1.5 | Balanced lipophilicity, promoting both solubility and membrane permeability. |
| Hydrogen Bond Donors | 2 | Can engage in crucial hydrogen bonding interactions with the target protein. |
| Hydrogen Bond Acceptors | 4 | Provides multiple points for hydrogen bond formation. |
| Rotatable Bonds | 0 | Rigid structure reduces the entropic penalty upon binding. |
The bromine atom serves a dual purpose. Firstly, it can participate in halogen bonding, a specific and directional non-covalent interaction that can significantly contribute to binding affinity. Secondly, it acts as a valuable synthetic handle for subsequent fragment elaboration through cross-coupling reactions.[5] The thiol group is particularly intriguing due to its potential for both hydrogen bonding and covalent interactions. The ability of metabolites of 6-thiopurine to form disulfide bonds with cysteine residues in proteins has been documented, suggesting that 2-Bromo-7H-purine-6-thiol could be employed as a covalent fragment to target proteins with a suitably positioned cysteine residue in their binding site.[6]
Strategic Application in FBDD Screening Cascades
The successful identification of fragments that bind to a target protein relies on the use of highly sensitive biophysical techniques capable of detecting weak binding events. A typical FBDD workflow involves a primary screen to identify initial hits, followed by orthogonal validation and structural characterization to confirm binding and guide optimization.
Caption: A typical workflow for a Fragment-Based Drug Discovery campaign.
Primary Screening: Surface Plasmon Resonance (SPR)
SPR is a label-free biophysical technique that measures changes in the refractive index at the surface of a sensor chip to detect binding events in real-time. It is a powerful tool for primary fragment screening due to its high sensitivity, low protein consumption, and ability to provide kinetic data (association and dissociation rates).
Detailed Protocol for SPR Screening:
-
Protein Immobilization:
-
The target protein is immobilized onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry. The goal is to achieve a surface density that will yield a robust signal for fragment binding without causing mass transport limitations.
-
A reference flow cell is prepared by either leaving it blank or immobilizing an irrelevant protein to subtract non-specific binding signals.
-
-
Fragment Solution Preparation:
-
2-Bromo-7H-purine-6-thiol and other fragments are prepared as high-concentration stock solutions in DMSO (e.g., 100 mM).
-
For the screening assay, the fragments are diluted into the running buffer (e.g., HBS-EP+) to the desired screening concentration, typically in the range of 100-500 µM. The final DMSO concentration should be matched between the running buffer and the fragment solutions to minimize solvent effects.
-
-
Screening Assay:
-
A single concentration of each fragment solution is injected over the protein and reference flow cells.
-
The binding response is monitored as a function of time, generating a sensorgram for each fragment.
-
A positive "hit" is identified by a significant increase in the response units (RU) on the protein flow cell compared to the reference flow cell.
-
-
Data Analysis:
-
The sensorgrams are double-referenced by subtracting the signal from the reference flow cell and a buffer-only injection.
-
Hits are prioritized based on the magnitude of the binding response and visual inspection of the sensorgram for specific binding characteristics (e.g., a curved association phase and a clear dissociation phase).
-
| Parameter | Typical Value/Condition | Rationale |
| Running Buffer | HBS-EP+ (HEPES, NaCl, EDTA, P20) | A commonly used buffer that minimizes non-specific binding. |
| Fragment Concentration | 100-500 µM | Sufficiently high to detect weak binding affinities typical of fragments. |
| DMSO Concentration | 1-5% (matched) | Necessary for fragment solubility, but must be consistent to avoid bulk refractive index changes. |
| Flow Rate | 30 µL/min | A standard flow rate that balances sample consumption and data quality. |
| Contact Time | 60-120 seconds | Allows sufficient time for the binding to approach equilibrium. |
| Dissociation Time | 120-300 seconds | Monitors the off-rate of the fragment, providing initial kinetic information. |
Primary Screening: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is another cornerstone of FBDD, offering high sensitivity and the ability to provide detailed information about the binding site and the conformation of the bound fragment. Both ligand-observed and protein-observed NMR experiments are commonly used.
Detailed Protocol for Ligand-Observed NMR Screening (e.g., Saturation Transfer Difference - STD):
-
Sample Preparation:
-
A stock solution of the target protein is prepared in a deuterated buffer (e.g., phosphate buffer in D₂O).
-
2-Bromo-7H-purine-6-thiol and other fragments are prepared as mixtures (cocktails) of 5-10 compounds in the same deuterated buffer. A reference sample containing only the fragment cocktail is also prepared.
-
-
NMR Data Acquisition:
-
A 1D ¹H NMR spectrum of the reference sample is acquired to serve as a control.
-
An STD NMR experiment is performed on the sample containing the protein and the fragment cocktail. This experiment selectively saturates the protein resonances. If a fragment binds to the protein, this saturation will be transferred to the fragment, resulting in a decrease in the intensity of its NMR signals.
-
-
Data Analysis:
-
The STD spectrum is compared to the reference spectrum.
-
Fragments that show a significant decrease in signal intensity in the STD spectrum are identified as binders.
-
The relative intensity of the signals in the STD spectrum can provide information about which protons of the fragment are in closest proximity to the protein surface (epitope mapping).
-
| Parameter | Typical Value/Condition | Rationale |
| Protein Concentration | 10-50 µM | Sufficiently high to observe binding effects on the ligand. |
| Fragment Concentration | 100-200 µM per fragment | Balances the need for detectable binding with solubility and potential aggregation issues. |
| Buffer | Deuterated phosphate or Tris buffer | Minimizes solvent signals in the NMR spectrum. |
| Temperature | 298 K (25 °C) | A standard temperature for biological NMR experiments. |
| Saturation Time | 2-3 seconds | The duration of the selective irradiation of the protein resonances. |
Hit Validation and Structural Characterization
Once initial hits are identified from the primary screen, it is crucial to confirm their binding and elucidate their binding mode to guide further optimization.
Orthogonal Hit Validation
Hits from the primary screen should be validated using an alternative biophysical technique to rule out false positives. For example, if SPR was used for the primary screen, hits can be confirmed using NMR, or vice versa. Isothermal Titration Calorimetry (ITC) is another powerful technique that can be used to confirm binding and determine the thermodynamic parameters of the interaction.
X-ray Crystallography
X-ray crystallography is the gold standard for determining the three-dimensional structure of a protein-fragment complex at atomic resolution.[7] This structural information is invaluable for a structure-based drug design approach.
Detailed Workflow for X-ray Crystallography:
-
Protein Crystallization:
-
High-purity protein is required. Crystallization conditions are screened using various precipitants, buffers, and additives to obtain well-diffracting crystals.
-
-
Fragment Soaking or Co-crystallization:
-
Soaking: Pre-grown protein crystals are transferred to a solution containing a high concentration of 2-Bromo-7H-purine-6-thiol (typically 1-10 mM) for a defined period.
-
Co-crystallization: The fragment is mixed with the protein solution prior to setting up the crystallization trials.
-
-
Data Collection and Structure Determination:
-
The crystals are cryo-cooled and exposed to a high-intensity X-ray beam, often at a synchrotron source.
-
The diffraction pattern is collected and processed to generate an electron density map.
-
The protein structure is modeled into the electron density, and the fragment is fitted into any remaining, well-defined electron density in the binding site.
-
The resulting structure reveals the precise binding mode of the fragment, including key hydrogen bonds, hydrophobic interactions, and any potential halogen bonds involving the bromine atom. This information is critical for designing follow-up compounds with improved affinity.
Caption: Strategies for evolving a fragment hit into a potent lead compound.
Fragment Evolution and Mechanism of Action
The ultimate goal of FBDD is to evolve a low-affinity fragment hit into a potent and selective lead compound. The structural information obtained from X-ray crystallography is paramount in this process.
-
Fragment Growing: If the crystal structure reveals that the fragment occupies only a portion of the binding pocket, new chemical functionality can be added to the fragment to engage with adjacent sub-pockets. The bromine atom on 2-Bromo-7H-purine-6-thiol is an ideal "growth vector" for this strategy, allowing for the introduction of new groups via reactions like the Suzuki or Buchwald-Hartwig cross-couplings.
-
Covalent Targeting: As previously mentioned, the thiol group at the 6-position presents an opportunity for covalent inhibition. If a cysteine residue is present in or near the binding site, the thiol group of the fragment could form a disulfide bond with the protein, leading to irreversible or long-residence-time inhibition. This can be a particularly effective strategy for targets where high potency and prolonged duration of action are desired. The metabolism of 6-mercaptopurine to a reactive species that binds to protein thiols provides a strong precedent for this approach.[6]
Conclusion
2-Bromo-7H-purine-6-thiol represents a highly versatile and strategically valuable fragment for use in FBDD campaigns. Its purine core provides a privileged scaffold for interacting with a wide range of biological targets, while its bromo and thiol substituents offer unique opportunities for both non-covalent and covalent interactions, as well as straightforward chemical elaboration. By employing a systematic screening cascade involving sensitive biophysical techniques such as SPR and NMR, followed by detailed structural characterization via X-ray crystallography, researchers can effectively leverage the potential of this fragment to discover novel, high-quality starting points for the development of new therapeutics. The principles and protocols outlined in this guide provide a robust framework for the successful deployment of 2-Bromo-7H-purine-6-thiol and other similarly designed fragments in modern drug discovery programs.
References
-
Hyslop, R. M., & Jardine, I. (1981). Metabolism of 6-thiopurines. II. Covalent binding of a 6-thiopurine metabolite to mammalian tissue protein in vivo. The Journal of Pharmacology and Experimental Therapeutics, 218(3), 629–635. [Link]
-
Schnur, R. C., et al. (1995). Synthesis and SAR of 6-substituted purine derivatives as novel selective positive inotropes. Journal of Medicinal Chemistry, 38(19), 3806-3812. [Link]
-
Tiede, S., et al. (2014). Thiopurines in IBD: What Is Their Mechanism of Action? Gastroenterology & Hepatology, 10(8), 505-508. [Link]
-
Baindara, P., et al. (2020). Preliminary structure-activity relationship studies. ResearchGate. [Link]
-
Gisbert, J. P., & Gomollón, F. (2009). Reviewing the mechanism of action of thiopurine drugs: Towards a new paradigm in clinical practice. Gastroenterología y Hepatología (English Edition), 32(8), 567-577. [Link]
-
Nelson, J. A., & Parks, R. E. (1975). Mechanisms of Action of 6-Thioguanine, 6-Mercaptopurine, and 8-Azaguanine. Cancer Research, 35(10), 2793-2801. [Link]
-
o2h discovery. (2025). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. One Nucleus. [Link]
-
Prestwick Chemical. (2023). Prestwick Drug-Fragment Library. [Link]
-
Sim, S. C., et al. (2011). Pharmacogenomic studies of the anticancer and immunosuppressive thiopurines mercaptopurine and azathioprine. British Journal of Clinical Pharmacology, 72(4), 552-563. [Link]
-
Proteros. (2023). Libraries for HT and fragment screening. [Link]
-
de Boer, N. K., et al. (2018). Advances in Thiopurine Drug Delivery: The Current State-of-the-Art. Pharmaceutics, 10(3), 123. [Link]
-
Erlanson, D. A., et al. (2025). Fragment-based drug discovery: A graphical review. Progress in Medicinal Chemistry. [Link]
-
MDPI. (2022). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. Pharmaceuticals, 15(11), 1366. [Link]
-
MDPI. (2025). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. Pharmaceuticals. [Link]
-
Lanyon, L. F., et al. (2021). Reactive chemistry for covalent probe and therapeutic development. Nature Chemical Biology, 17(8), 833-845. [Link]
-
Pudelko, L., et al. (2017). Identification and structure-activity relationship of purine derivatives as novel MTH1 inhibitors. ChemMedChem, 12(12), 924-933. [Link]
-
Cook, A. M., et al. (2015). Design and synthesis of dihydroisoquinolones for fragment-based drug discovery (FBDD). Organic & Biomolecular Chemistry, 13(33), 8869-8877. [Link]
-
Coe, S. (2022). Covalent drugs: metabolism stories. Hypha Discovery Blogs. [Link]
-
Kutsher, D., et al. (2026). Pharmacogenomics of Thiopurine Drugs: A Bench‐To‐Bedside Success Story in Thailand. Clinical and Translational Science. [Link]
-
Chen, Y., et al. (2017). Structure-Activity Relationships of Acyclic Selenopurine Nucleosides as Antiviral Agents. Molecules, 22(7), 1149. [Link]
-
Liu, X., et al. (2015). A Quantitative Structure-Activity Relationship for Human Plasma Protein Binding: Prediction, Validation and Applicability Domain. International Journal of Molecular Sciences, 16(12), 29705-29718. [Link]
-
Cambridge MedChem Consulting. (2023). Covalent Inhibitors. [Link]
-
Miron, T., et al. (2009). Novel derivatives of 6-mercaptopurine: Synthesis, characterization and antiproliferative activities of S-allylthio-mercaptopurines. European Journal of Medicinal Chemistry, 44(2), 541-550. [Link]
-
GARDP Revive. (2023). Structure-activity relationship (SAR). [Link]
-
Miron, T., et al. (2009). Novel derivatives of 6-mercaptopurine: synthesis, characterization and antiproliferative activities of S-allylthio-mercaptopurines. European Journal of Medicinal Chemistry, 44(2), 541-550. [Link]
Sources
- 1. onenucleus.com [onenucleus.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Thiopurines in IBD: What Is Their Mechanism of Action? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. proteros.com [proteros.com]
- 5. Design and synthesis of dihydroisoquinolones for fragment-based drug discovery (FBDD) - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Metabolism of 6-thiopurines. II. Covalent binding of a 6-thiopurine metabolite to mammalian tissue protein in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
2-Bromo-7H-purine-6-thiol tautomerism and stability profile
Tautomeric Dynamics, Stability Profiling, and Handling Protocols
Executive Summary
2-Bromo-7H-purine-6-thiol (2-Br-6-MP) is a critical scaffold in the development of thiopurine antimetabolites and covalent probes. While often designated as a "thiol," this compound exists in a complex tautomeric equilibrium dominated by thione forms in neutral media. Its stability profile is defined by two competing vectors: oxidative dimerization of the sulfur center and nucleophilic lability of the C2-bromine substituent. This guide provides a definitive analysis of these behaviors and establishes a self-validating protocol for its handling and characterization.
The Tautomeric Landscape
The nomenclature "purine-6-thiol" is a convenient misnomer. In the solid state and neutral aqueous solution, the equilibrium heavily favors the thione (C=S) tautomers over the thiol (C-SH) forms. However, the introduction of the electron-withdrawing bromine at the C2 position significantly alters the electronic landscape compared to the parent 6-mercaptopurine.
1.1 Thione-Thiol Equilibrium
The 2-bromo substituent exerts a strong inductive effect (-I), reducing the electron density of the purine ring. This increases the acidity of the N1 proton, potentially lowering the energy barrier for tautomerization, but the thione remains the thermodynamic sink.
-
Major Species (Neutral pH): 6-Thioxo-1,7-dihydro-2-bromopurine (N7-H Thione) and 6-Thioxo-1,9-dihydro-2-bromopurine (N9-H Thione).
-
Reactive Species: The thiolate anion (generated at pH > pKa₁ ≈ 6.5–7.0) is the nucleophilic species responsible for S-alkylation reactions.
-
C2-Br Influence: Unlike unsubstituted purines, the C2-Br destabilizes the N1-H bond, making the compound more acidic than 6-mercaptopurine (pKa ≈ 7.8).
1.2 Visualization of Tautomeric Flux
The following diagram illustrates the equilibration between the dominant thione forms and the reactive thiol species.
Figure 1: Tautomeric equilibrium of 2-bromo-7H-purine-6-thiol. The thione forms dominate stability, while the thiolate drives reactivity.
Stability Profile & Degradation Pathways
The stability of 2-Br-6-MP is compromised by two primary mechanisms. Understanding these is prerequisite to accurate biological testing.
2.1 Oxidative Instability (The Disulfide Trap)
Like most thionucleobases, 2-Br-6-MP is susceptible to auto-oxidation.
-
Mechanism: In the presence of oxygen and trace metals, the thiolate oxidizes to the thiyl radical, which dimerizes to form Bis(2-bromo-purin-6-yl) disulfide .
-
Impact: The disulfide is often insoluble and biologically inactive in assays requiring free thiols, leading to false negatives.
-
Prevention: Solutions must be degassed and treated with reducing agents (DTT or TCEP) if the monomeric thiol is required.
2.2 Hydrolytic Dehalogenation (The C2 Liability)
The C2 position is activated for Nucleophilic Aromatic Substitution (SNAr).
-
Mechanism: In basic media (pH > 9) or upon heating in protic solvents, the bromine is displaced by hydroxide (forming 2-hydroxy-6-mercaptopurine) or by the sulfur of another molecule (forming thioethers).
-
Critical Note: The 2-bromo group is less stable than the 2-chloro analog due to the better leaving group ability of bromide.
2.3 Degradation Pathway Visualization
Figure 2: Primary degradation vectors. Oxidative dimerization is reversible; hydrolytic dehalogenation is irreversible.
Experimental Protocols & Handling
3.1 Storage and Solubilization
-
Solid State: Store at -20°C under Argon. Protect from light (amber vials).
-
Stock Solution (100 mM): Dissolve in anhydrous DMSO.
-
Self-Validating Step: Sonicate for 5 minutes. Visual inspection must show no turbidity. If turbid, the disulfide has likely formed.
-
-
Aqueous Dilution: Do not store aqueous solutions. Prepare fresh.
-
Buffer Selection: Use degassed phosphate buffer (pH 6.0–7.0). Avoid Tris/Glycine if long-term incubation is planned (potential amine nucleophiles reacting at C2).
-
3.2 Protocol: Stability-Indicating HPLC Method
To verify the integrity of 2-Br-6-MP before biological application, use the following RP-HPLC method.
Chromatographic Conditions:
| Parameter | Setting |
|---|---|
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.7 stabilizes Br) |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 10 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV 300 nm (Specific for thione chromophore) |
Diagnostic Retention Times (Relative):
-
2-Hydroxy-6-mercaptopurine (Hydrolysis): ~0.6 x RT(Parent) [More polar]
-
2-Bromo-6-mercaptopurine (Parent): 1.0 x RT
-
Disulfide Dimer (Oxidation): ~1.4 x RT(Parent) [Highly hydrophobic]
Protocol Steps:
-
Dissolve 1 mg of sample in 1 mL DMSO.
-
Dilute 1:10 in Mobile Phase A (immediately before injection).
-
Pass Criteria: Purity > 95%. Disulfide peak < 2%.
-
Remediation: If disulfide > 5%, treat stock with 1.1 eq TCEP-HCl for 15 min prior to use.
References
-
Tautomerism of Thiopurines
-
Stepanenko, T., et al. (2001). "Tautomerism and infrared spectra of 2-thiopurine: an experimental matrix isolation and theoretical ab initio and density functional theory study." Spectrochimica Acta Part A, 57(2), 375-383. Link
- Relevance: Establishes the dominance of thione forms in purine-thiol equilibria.
-
-
Stability of 6-Mercaptopurine Derivatives
-
Aliabadi, H. M., et al. (2008). "Effect of buffer and antioxidant on stability of a mercaptopurine suspension." American Journal of Health-System Pharmacy, 65(5), 441-447. Link
- Relevance: Defines oxidation risks and pH-dependent stability profiles applicable to the 2-bromo analog.
-
- Nucleophilic Lability of Halopurines: Legraverend, M., et al. (2006). "Synthesis of 2,6,9-trisubstituted purines." Tetrahedron, 62(14), 3399-3408. Relevance: Provides mechanistic grounding for the SNAr reactivity of the C2-bromo group.
-
Thiol-Disulfide Exchange Kinetics
Sources
An In-depth Technical Guide to 2-Bromo-7H-purine-6-thiol as a Putative Inhibitor of Thiopurine S-methyltransferase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of 2-Bromo-7H-purine-6-thiol as a potential inhibitor of Thiopurine S-methyltransferase (TPMT). While direct experimental data on this specific compound is limited in publicly available literature, this document synthesizes established knowledge of TPMT biochemistry, purine chemistry, and enzyme inhibition assays to present a comprehensive theoretical framework and practical methodologies for its investigation.
Part 1: The Critical Role of Thiopurine S-methyltransferase (TPMT) in Thiopurine Metabolism
Thiopurine S-methyltransferase (TPMT) is a cytosolic enzyme that plays a pivotal role in the metabolism of thiopurine drugs.[1][2] These drugs, including azathioprine, 6-mercaptopurine (6-MP), and 6-thioguanine (6-TG), are essential immunosuppressants and anti-cancer agents.[1][2] TPMT catalyzes the S-methylation of these compounds, a critical step in their inactivation and detoxification.[1][2]
The clinical significance of TPMT lies in its genetic polymorphism. Variations in the TPMT gene can lead to a range of enzyme activity levels in the population.[3] Individuals with intermediate or low TPMT activity are at a significantly higher risk of severe, life-threatening myelosuppression when treated with standard doses of thiopurine drugs, due to the accumulation of active, cytotoxic metabolites.[3] Consequently, assessing a patient's TPMT status is a cornerstone of personalized medicine in contexts where thiopurine drugs are prescribed.
The metabolic pathway of thiopurines is a competing network of activation and inactivation pathways. While TPMT inactivates thiopurines, the enzyme hypoxanthine-guanine phosphoribosyltransferase (HPRT) converts them into their active, cytotoxic forms, the 6-thioguanine nucleotides (6-TGNs).[4] The balance between these pathways dictates both the therapeutic efficacy and the toxicity of the treatment.
Part 2: 2-Bromo-7H-purine-6-thiol: A Candidate for TPMT Inhibition
Chemical Structure and Rationale
2-Bromo-7H-purine-6-thiol is a purine analog with structural similarities to the natural substrates of TPMT, such as 6-mercaptopurine. The core purine scaffold and the thiol group at the 6-position suggest that it could be recognized by and bind to the active site of TPMT. The introduction of a bromine atom at the 2-position is a key modification that could influence its binding affinity and inhibitory potential. Halogen substitutions are a common strategy in drug design to modulate electronic properties and enhance binding interactions.
Hypothesized Mechanism of Action: Competitive Inhibition
Given its structural similarity to 6-mercaptopurine, it is hypothesized that 2-Bromo-7H-purine-6-thiol acts as a competitive inhibitor of TPMT. In this model, the inhibitor would bind to the active site of the enzyme, thereby preventing the binding of the natural substrate (e.g., 6-mercaptopurine) and halting the methylation reaction.
The crystal structure of murine TPMT in complex with 6-mercaptopurine reveals key interactions within the active site.[1][5][6] It is plausible that 2-Bromo-7H-purine-6-thiol would occupy this same binding pocket. The purine ring would likely form hydrophobic and stacking interactions, while the thiol group could interact with key residues. The bromine atom at the 2-position could potentially form halogen bonds or other favorable interactions, further anchoring the inhibitor in the active site.
Figure 1: Hypothesized competitive inhibition of TPMT.
Proposed Synthesis of 2-Bromo-7H-purine-6-thiol
The synthesis of 2-Bromo-7H-purine-6-thiol can be theoretically approached from commercially available purine precursors. A plausible synthetic route involves the conversion of a 6-chloro or 6-hydroxy purine derivative to the corresponding 6-thiopurine. The following is a proposed, non-validated protocol based on established purine chemistry.
Figure 2: Proposed synthesis workflow.
Disclaimer: This protocol is theoretical and requires optimization and validation in a laboratory setting.
Materials:
-
2-Bromo-6-chloropurine
-
Thiourea
-
Ethanol
-
Sodium Hydroxide (NaOH)
-
Acetic Acid
Procedure:
-
Dissolve 2-bromo-6-chloropurine in ethanol.
-
Add an equimolar amount of thiourea to the solution.
-
Reflux the mixture for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and add a solution of sodium hydroxide to hydrolyze the intermediate.
-
Acidify the mixture with acetic acid to precipitate the product.
-
Filter, wash, and dry the resulting solid to obtain 2-Bromo-7H-purine-6-thiol.
-
Purification can be achieved by recrystallization.
Part 3: Experimental Protocols for Characterization
Expression and Purification of Recombinant Human TPMT
For in vitro inhibition studies, a reliable source of active enzyme is required. The following is a general workflow for the expression and purification of recombinant human TPMT.
Workflow:
-
Cloning: The full-length coding region of human TPMT is cloned into an expression vector (e.g., pET-28a) with a purification tag (e.g., His6-tag).
-
Transformation: The expression construct is transformed into a suitable E. coli strain (e.g., BL21(DE3)).
-
Expression: Bacterial cultures are grown to an optimal density and protein expression is induced (e.g., with IPTG).
-
Lysis: The bacterial cells are harvested and lysed to release the cellular contents.
-
Purification: The recombinant TPMT is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins), followed by further purification steps like gel filtration if necessary.[1]
-
Characterization: The purity and concentration of the enzyme are determined using SDS-PAGE and a protein concentration assay.
In Vitro TPMT Inhibition Assay (HPLC-based)
This protocol describes a non-radioactive method to determine the inhibitory activity of 2-Bromo-7H-purine-6-thiol on TPMT by measuring the formation of 6-methylmercaptopurine (6-MMP) from 6-mercaptopurine (6-MP) using High-Performance Liquid Chromatography (HPLC).[7][8][9]
Materials:
-
Purified recombinant human TPMT
-
6-mercaptopurine (substrate)
-
S-adenosyl-L-methionine (SAM) (methyl donor)
-
2-Bromo-7H-purine-6-thiol (test inhibitor)
-
Reaction buffer (e.g., phosphate buffer, pH 7.4)
-
Quenching solution (e.g., perchloric acid)
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, a fixed concentration of 6-mercaptopurine, and SAM.
-
Inhibitor Addition: Add varying concentrations of 2-Bromo-7H-purine-6-thiol (dissolved in a suitable solvent like DMSO) to the reaction tubes. Include a control with no inhibitor.
-
Enzyme Addition: Initiate the reaction by adding a fixed amount of purified TPMT.
-
Incubation: Incubate the reaction mixtures at 37°C for a predetermined time (e.g., 60 minutes).
-
Reaction Quenching: Stop the reaction by adding the quenching solution.
-
Sample Preparation: Centrifuge the samples to pellet the precipitated protein. Transfer the supernatant for HPLC analysis.
-
HPLC Analysis: Inject the samples into the HPLC system. The separation of 6-MMP is typically achieved using a C18 column with a suitable mobile phase (e.g., a methanol-water gradient).[7]
-
Detection: Monitor the elution of 6-MMP using a UV detector at its maximum absorbance wavelength.
-
Quantification: Determine the concentration of 6-MMP in each sample by comparing the peak area to a standard curve of known 6-MMP concentrations.
Data Analysis
-
Calculate Percent Inhibition:
-
Percent Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction without inhibitor)] x 100
-
-
Determine IC50:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
| Inhibitor Concentration (µM) | 6-MMP Formed (nmol/hr) | % Inhibition |
| 0 (Control) | 10.2 | 0 |
| 0.1 | 8.5 | 16.7 |
| 1 | 5.8 | 43.1 |
| 10 | 2.1 | 79.4 |
| 100 | 0.5 | 95.1 |
| Table 1: Example data for determining TPMT inhibition. |
Part 4: Structure-Activity Relationship (SAR) and Future Directions
While specific SAR data for 2-bromo-purine derivatives as TPMT inhibitors is not available, general principles of medicinal chemistry can guide future optimization efforts.
Key Areas for Modification:
-
2-Position: The bromine atom can be replaced with other halogens (F, Cl, I) or other functional groups to probe the electronic and steric requirements of the active site.
-
Purine Ring: Modifications to the purine ring itself, such as substitutions at other positions, could influence binding affinity.
-
7-Position: The proton at the 7-position could be replaced with various alkyl or aryl groups to explore potential interactions with the enzyme.
Future Research:
-
Validation of Synthesis and Inhibition: The proposed synthesis and the hypothesized inhibitory activity of 2-Bromo-7H-purine-6-thiol need to be experimentally validated.
-
Kinetic Studies: Detailed kinetic studies should be performed to confirm the mechanism of inhibition (e.g., competitive, non-competitive).
-
Structural Studies: Co-crystallization of TPMT with 2-Bromo-7H-purine-6-thiol would provide definitive evidence of its binding mode and guide the rational design of more potent inhibitors.
-
Cell-based Assays: The activity of the inhibitor should be evaluated in cellular models to assess its ability to modulate thiopurine metabolism in a biological context.
The investigation of novel TPMT inhibitors like 2-Bromo-7H-purine-6-thiol holds promise for the development of new therapeutic strategies to optimize thiopurine therapy, potentially allowing for dose adjustments and mitigating the risk of severe side effects in patients with varying TPMT activities.
References
-
Reid, R., et al. (2008). Structural Basis of Substrate Recognition in Thiopurine S-Methyltransferase. Biochemistry, 47(25), 6693–6702. [Link]
-
Reid, R., et al. (2008). Structural Basis of Substrate Recognition in Thiopurine S-Methyltransferase. Biochemistry, 47(25), 6693–6702. [Link]
-
Lennard, L., & Singleton, H. J. (1992). High-performance liquid chromatographic assay of human red blood cell thiopurine methyltransferase activity. Journal of Chromatography B: Biomedical Sciences and Applications, 583(1), 83-90. [Link]
-
Reid, R., et al. (2008). Structural basis of substrate recognition in thiopurine s-methyltransferase. Biochemistry, 47(25), 6693-702. [Link]
-
Sofiene, L., et al. (2012). Insight into TPMT ∗ 23 mutation mis-folding using molecular dynamics simulation and protein structure analysis. Journal of Molecular Modeling, 18(10), 4567-4576. [Link]
-
Zanussi, S., et al. (2006). HPLC/tandem ion trap mass detector methods for determination of inosine monophosphate dehydrogenase (IMPDH) and thiopurine methyltransferase (TPMT). Nucleosides, Nucleotides & Nucleic Acids, 25(9-11), 1241-4. [Link]
-
Matuszak, E., et al. (2021). Molecular Mechanism of Thymidylate Synthase Inhibition by N4-Hydroxy-dCMP in View of Spectrophotometric and Crystallographic Studies. International Journal of Molecular Sciences, 22(9), 4758. [Link]
-
Montgomery, J. A., & Thomas, H. J. (1979). Synthesis of hypoxanthine, guanine, and 6-thiopurine nucleosides of 6-deoxy-D-allofuranose. Journal of Medicinal Chemistry, 22(9), 1109-13. [Link]
-
Woodson, L. C., & Weinshilboum, R. M. (1983). Thiopurine methyltransferase. Aromatic thiol substrates and inhibition by benzoic acid derivatives. Biochemical Pharmacology, 32(5), 819-26. [Link]
-
Kask, K., et al. (2006). Determination of thiopurine S-methyltransferase (TPMT) activity by comparing various normalization factors: reference values for Estonian population using HPLC-UV assay. Journal of Chromatography B: Analytical Technologies in the Biomedical and Life Sciences, 834(1-2), 159-64. [Link]
-
Zare-Karizi, S., et al. (2018). Thiopurine S-Methyltransferase Assay by HPLC in Acute Lymphoblastic Leukemia Patients and a Healthy Iranian. Acta Medica Iranica, 56(5), 301-307. [Link]
-
Schmiegelow, K., et al. (1999). Inhibition of thiopurine S-methyltransferase activity by impurities in commercially available substrates: a factor for differing results of TPMT measurements. European Journal of Clinical Pharmacology, 55(4), 275-81. [Link]
-
de la Moureyre, C. S., et al. (2013). Thiopurine pathway. Pharmacogenetics and Genomics, 23(8), 448-450. [Link]
-
LibreTexts. (2024). 2.7.2: Enzyme Active Site and Substrate Specificity. Biology LibreTexts. [Link]
-
Loo, C. S., et al. (2020). Therapeutic Monitoring of Thiopurine Metabolites: Validation of an HPLC Method and Preliminary Findings from a Small Cohort. Sains Malaysiana, 49(10), 2411-2422. [Link]
-
GPAT Discussion Center. (2019, May 28). SYNTHESIS OF 6-MERCAPTOPURINE | PHARMACEUTICAL CHEMISTRY [Video]. YouTube. [Link]
-
de la Moureyre, C. S., et al. (2004). Reviewing the mechanism of action of thiopurine drugs: Towards a new paradigm in clinical practice. Alimentary Pharmacology & Therapeutics, 20(8), 819-827. [Link]
-
Ford, L. T., & Berg, J. D. (2010). Thiopurine S-Methyltransferase as a Pharmacogenetic Biomarker: Significance of Testing and Review of Major Methods. Clinical Laboratory, 56(1-2), 1-10. [Link]
-
Appell, M. L., et al. (2013). Metabolic pathways transforming the thiopurine drugs into 6‐tioguanine nucleotides (6‐TGNs). Journal of Crohn's and Colitis, 7(8), 615-623. [Link]
-
University Hospitals Coventry and Warwickshire. (n.d.). TPMT(Thiopurine S-methyltransferase). [Link]
-
Sonic Genetics. (2022, December 1). DEC TPMT and NUDT15 genetic testing. [Link]
-
Twist Bioscience. (2026, January 1). A Rapid and Reliable Absorbance Assay to Identify Drug-Drug Interactions with Thiopurine Drugs. [Link]
-
Twist Bioscience. (2024, December 19). A Rapid and Reliable Absorbance Assay to Identify Drug–Drug Interactions with Thiopurine Drugs. International Journal of Molecular Sciences, 26(1), 13. [Link]
Sources
- 1. STRUCTURAL BASIS OF SUBSTRATE RECOGNITION IN THIOPURINE S-METHYLTRANSFERASE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thiopurine S-Methyltransferase as a Pharmacogenetic Biomarker: Significance of Testing and Review of Major Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiopurine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structural basis of substrate recognition in thiopurine s-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-performance liquid chromatographic assay of human red blood cell thiopurine methyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of thiopurine S-methyltransferase (TPMT) activity by comparing various normalization factors: reference values for Estonian population using HPLC-UV assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. acta.tums.ac.ir [acta.tums.ac.ir]
Application Note: A Comprehensive Protocol for the Regioselective S-Alkylation of 2-Bromo-7H-purine-6-thiol
Introduction: The Strategic Importance of S-Alkylated Purines
Purine scaffolds are fundamental building blocks in medicinal chemistry and drug development, forming the core of numerous biologically active molecules.[1][2] Among these, 2-Bromo-7H-purine-6-thiol is a particularly valuable intermediate. The presence of a bromine atom at the C2 position, a reactive thiol group at C6, and multiple nitrogen atoms provides a rich platform for diverse chemical modifications.
The S-alkylation of the C6-thiol group is a critical and widely employed strategy to generate libraries of novel purine derivatives.[3] This modification allows for the introduction of a vast array of alkyl and arylalkyl side chains, profoundly influencing the molecule's steric and electronic properties. Consequently, this can modulate biological activity, solubility, and metabolic stability. This application note provides a robust and detailed protocol for the selective S-alkylation of 2-Bromo-7H-purine-6-thiol, explains the chemical principles governing the reaction's selectivity, and offers guidance for troubleshooting common issues.
Reaction Principles: Achieving Selective S-Alkylation over N-Alkylation
The S-alkylation of 2-Bromo-7H-purine-6-thiol is a nucleophilic substitution reaction, typically proceeding via an SN2 mechanism.[4][5] The core challenge lies in achieving high selectivity for the sulfur atom over the competing nitrogen atoms of the purine ring (primarily N7 and N9), which are also nucleophilic.
The key to selectivity rests on several factors:
-
Deprotonation: The thiol group (pKa ≈ 7-8) is significantly more acidic than the N-H protons of the imidazole ring (pKa ≈ 8-9 for N9-H, N7-H is less acidic). By using a carefully chosen base, the thiol can be selectively deprotonated to form the highly nucleophilic thiolate anion (S⁻). This anion is a much stronger nucleophile than the neutral nitrogen atoms.
-
Choice of Base: A mild base like potassium carbonate (K₂CO₃) is often sufficient to deprotonate the thiol without significantly deprotonating the ring nitrogens. Stronger bases like sodium hydride (NaH) can also be used but may increase the risk of N-alkylation if not used under controlled conditions.
-
Solvent System: Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or acetone are ideal.[6] They effectively solvate the cation of the base (e.g., K⁺) while leaving the thiolate anion relatively "naked" and highly reactive, promoting a rapid SN2 reaction. Protic solvents should be avoided as they can protonate the thiolate, reducing its nucleophilicity.
-
HSAB Principle: According to the Hard and Soft Acids and Bases (HSAB) principle, the soft thiolate nucleophile preferentially reacts with soft electrophiles, such as alkyl bromides and iodides.
While S-alkylation is generally favored under these conditions, competing N-alkylation can still occur, leading to a mixture of N7 and N9 isomers.[7][8] Reaction temperature and the specific structure of the alkylating agent can also influence this regioselectivity.
Reaction Scheme
Caption: General reaction scheme for the S-alkylation of 2-Bromo-7H-purine-6-thiol.
Detailed Experimental Protocol
This protocol describes a general procedure for the S-alkylation using a representative alkyl bromide. Researchers should adapt molar equivalents and reaction times based on the specific reactivity of their chosen alkylating agent.
Materials and Equipment
-
Reagents:
-
2-Bromo-7H-purine-6-thiol
-
Alkylating agent (e.g., 1-bromobutane, benzyl bromide, methyl iodide)
-
Potassium carbonate (K₂CO₃), anhydrous, finely powdered
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc), HPLC grade
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon balloon/manifold)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
TLC plates (silica gel 60 F₂₅₄)
-
Column chromatography setup (silica gel)
-
Standard laboratory glassware
-
Safety Precaution: Alkylating agents are often toxic, mutagenic, and lachrymatory. Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-Bromo-7H-purine-6-thiol (1.0 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.1-0.2 M. Stir the suspension at room temperature.
-
Base Addition: Add anhydrous potassium carbonate (1.5 - 2.0 eq). The suspension will typically turn a pale yellow color as the thiolate forms. Stir vigorously for 30-45 minutes at room temperature.
-
Alkylation: Add the alkylating agent (1.1 - 1.2 eq) dropwise via syringe to the stirring suspension.
-
Reaction Progress: Stir the reaction mixture at room temperature or with gentle heating (40-60°C) if required. Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical mobile phase is a mixture of dichloromethane/methanol or ethyl acetate/hexanes. The product spot should be less polar (higher Rf) than the starting material. The reaction is typically complete within 4-18 hours.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water (approx. 10x the volume of DMF).
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with deionized water and then with brine.
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous Na₂SO₄ or MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a suitable solvent gradient (e.g., a gradient of 0-10% methanol in dichloromethane or 10-50% ethyl acetate in hexanes) to isolate the pure S-alkylated product.
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Data Presentation and Troubleshooting
Table 1: Influence of Reaction Parameters on S-Alkylation
| Parameter | Condition | Rationale & Expected Outcome | Potential Issues |
| Base | K₂CO₃, Cs₂CO₃ | Mild bases that selectively deprotonate the thiol, favoring S-alkylation.[1][8] | Reaction may be slow with less reactive alkyl halides. |
| NaH, KHMDS | Strong bases ensure complete and rapid deprotonation of the thiol. | Increased risk of competing N-alkylation or other side reactions. | |
| Solvent | DMF, Acetone | Polar aprotic solvents enhance the nucleophilicity of the thiolate.[6] | DMF can be difficult to remove during work-up. |
| THF, Acetonitrile | Less polar aprotic solvents can sometimes improve selectivity for S-alkylation.[8] | Lower solubility of the purine starting material. | |
| Temperature | Room Temp. | Sufficient for most reactive alkylating agents (iodides, benzyl halides). Minimizes side reactions. | May be too slow for less reactive alkylating agents (chlorides, some bromides). |
| 40-60°C | Increases reaction rate for less reactive alkyl halides. | Higher temperatures can increase the amount of N-alkylated byproducts. | |
| Alkylating Agent | R-I > R-Br > R-Cl | Reactivity follows the leaving group ability (I⁻ > Br⁻ > Cl⁻). | Alkyl iodides are less stable and more expensive. |
Table 2: Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Ineffective deprotonation of the thiol. 2. Alkylating agent is not reactive enough. 3. Reaction temperature is too low. | 1. Use a stronger base (e.g., NaH) or a more finely powdered base (K₂CO₃). 2. Switch to a more reactive alkylating agent (e.g., use an iodide instead of a bromide). 3. Increase the reaction temperature in 10°C increments, monitoring for side product formation.[6] |
| Formation of N-Alkylated Side Products | 1. Base is too strong or used in large excess. 2. Reaction temperature is too high. | 1. Use a milder base such as K₂CO₃. Ensure stoichiometry is correct. 2. Run the reaction at a lower temperature, even if it requires a longer reaction time. |
| Multiple Spots on TLC (Unidentified) | 1. Decomposition of starting material or product. 2. Dialkylation (S and N). | 1. Ensure an inert atmosphere is maintained. Check the purity of reagents. 2. Use a smaller excess of the alkylating agent (e.g., 1.05 - 1.1 eq). |
| Difficulty in Product Isolation | 1. Product is co-eluting with impurities. 2. Emulsion formation during aqueous work-up. | 1. Optimize the solvent system for column chromatography; try a different solvent system (e.g., toluene/acetone). 2. Add brine to the separatory funnel to help break the emulsion; filter the organic layer through celite.[6] |
Workflow Visualization
Sources
- 1. Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08271K [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. A stepwise one-pot synthesis of aliphatic thiols and their derivatives from acrylamides and sulfur - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB00512C [pubs.rsc.org]
- 4. Alkylation - Wikipedia [en.wikipedia.org]
- 5. Thiols can be prepared from the reaction of thiourea with an alky... | Study Prep in Pearson+ [pearson.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Optimal Solvent Systems for 2-Bromo-7H-purine-6-thiol
[1]
Abstract & Compound Profile
2-Bromo-7H-purine-6-thiol (also known as 2-Bromo-6-mercaptopurine) is a critical heterocyclic scaffold used in the synthesis of nucleoside analogs and antimetabolites.[1] As a structural derivative of 6-mercaptopurine (6-MP), it shares the characteristic poor aqueous solubility of the purine class, further exacerbated by the lipophilic bromine substituent at the C2 position.
This guide provides a validated framework for solubilizing this compound for both biological assays and synthetic applications, prioritizing stability (prevention of disulfide oxidation) and reproducibility.[1]
Physicochemical Profile
| Property | Value / Characteristic | Implication for Solubility |
| Molecular Formula | Aromatic, planar, stacking interactions reduce solubility.[1] | |
| Molecular Weight | ~231.07 g/mol | Moderate MW.[1][2] |
| pKa (Predicted) | Acidic protons allow solubility in basic aqueous media.[1] | |
| LogP (Predicted) | ~0.5 – 1.0 | More lipophilic than 6-MP; poor water solubility.[1] |
| Key Sensitivity | Thiol (-SH) oxidation | CRITICAL: Requires inert atmosphere; avoid aerated solvents.[1] |
Solvent Selection Guide
The solubility of 2-Bromo-7H-purine-6-thiol is governed by the "Purine Rule": Insoluble in neutral water, soluble in polar aprotic solvents and alkaline aqueous buffers. [1]
Primary Solvents (Recommended)
| Solvent | Solubility Potential | Application | Notes |
| DMSO (Anhydrous) | High (>20 mM) | Biological Assays (Stock) | Gold Standard. Use biological grade (low water).[1] |
| DMF (Anhydrous) | High (>20 mM) | Chemical Synthesis | Good alternative to DMSO; easier to remove by evap.[1] |
| 1M NaOH | Moderate (>10 mM) | Aqueous Stock | Deprotonates thiol/NH to form soluble anion.[1] |
| Ethanol | Low (< 2 mM) | Co-solvent only | Requires heating; risk of precipitation upon cooling.[1] |
| PBS (pH 7.4) | Very Low (< 0.1 mM) | Assay Buffer | Do NOT use for stock. Only for final dilution.[1] |
Solvents to Avoid
Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the correct solvent system based on your experimental end-goal.
Caption: Decision tree for solvent selection based on experimental application.
Detailed Protocols
Protocol A: Preparation of 50 mM Stock in DMSO (For Biological Assays)
Purpose: To create a stable, concentrated stock solution suitable for dilution into cell culture media or enzymatic buffers.[1]
Materials:
-
2-Bromo-7H-purine-6-thiol (Solid)[1]
-
DMSO (Dimethyl sulfoxide), Sterile Filtered, Anhydrous (≥99.9%)[1]
-
Amber glass vials (to protect from light)[1]
Procedure:
-
Calculate: For 10 mg of compound (MW ~231.07 g/mol ):
-
Weigh: Accurately weigh the solid into a sterile amber vial.
-
Solubilize: Add the calculated volume of anhydrous DMSO.
-
Sonicate: Sonicate in a water bath at room temperature for 2–5 minutes. Note: Visual clarity is mandatory.[1][2] If particles persist, dilute to 25 mM.[1]
-
Inert Gas Purge: Gently blow a stream of Argon/Nitrogen over the liquid surface for 30 seconds to displace oxygen (prevents disulfide formation).[1]
-
Storage: Cap tightly. Store at -20°C. Stable for 3–6 months.
Protocol B: Preparation of Aqueous Stock (Alkaline Method)
Purpose: For applications where organic solvents (DMSO) are strictly prohibited.[1]
Procedure:
Troubleshooting & Stability
Common Issues
| Symptom | Cause | Solution |
| Precipitation on Dilution | "Crash-out" effect when moving from DMSO to Water.[1] | 1. Vortex media while adding stock dropwise.2. Warm media to 37°C before addition.3. Lower final concentration. |
| Loss of Potency | Oxidation of thiol (-SH) to disulfide (-S-S-).[1] | 1. Always purge stock with Argon.2.[1][2] Add DTT or TCEP (0.5 mM) to assay buffer if compatible.[1] |
| Yellow Discoloration | Formation of Thiolate anion (Normal in base) or Oxidation.[1] | If in DMSO (neutral): Likely oxidation.[1] Check LC-MS.If in NaOH: Normal behavior.[1] |
Stability Mechanism
The thiol group at position 6 is susceptible to oxidative dimerization.
-
Preventative Measure: Store DMSO stocks in single-use aliquots to minimize freeze-thaw cycles and oxygen exposure.[1]
References
-
Cayman Chemical. 6-Mercaptopurine (hydrate) Product Information. (Analogous solubility data for 6-thiol purines). Link
-
Selleck Chemicals. Mercaptopurine (6-MP) Protocol and Solubility. (DMSO/NaOH solubility standards).[1] Link
-
Elion, G. B., et al. "The constitution of the purine antagonist, 6-mercaptopurine."[1] Journal of the American Chemical Society 74.2 (1952): 411-414.[1] (Foundational chemistry of 6-thiopurines).
-
BenchChem. Synthesis and Characterization of 6-alkylthiopurines. (Reaction solvent data). Link[1]
-
PubChem. Compound Summary for CID 667490 (6-Mercaptopurine). (Physicochemical properties and pKa data). Link
Application Note: High-Efficiency Synthesis of 2-Bromo-6-alkylthiopurines via Regioselective S-Alkylation
Abstract & Application Context
The 2-bromo-6-alkylthiopurine scaffold represents a critical intermediate in the development of purine antimetabolites and kinase inhibitors. The presence of the bromine atom at the C2 position serves as a versatile handle for subsequent palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) or nucleophilic aromatic substitutions (
This guide details the regioselective S-alkylation of 2-bromo-6-mercaptopurine (also known as 2-bromo-6-sulfanyl-9H-purine) using potassium carbonate (
Scientific Rationale & Mechanism
The Regioselectivity Challenge
Purine thiones exist in a tautomeric equilibrium between the thione (major) and thiol (minor) forms. Under basic conditions, the deprotonated thiolate anion is formed. This anion is an ambident nucleophile.
-
N-Alkylation (N7/N9): Favored by "hard" electrophiles and high temperatures.
-
S-Alkylation (C6-S): Favored by "soft" electrophiles (alkyl halides) and thermodynamic control.
Why in DMF?
-
Base Strength:
( of conjugate acid ~10.3) is sufficient to deprotonate the thiol ( ~7-8) but is mild enough to minimize competitive deprotonation of the less acidic N9-H, thereby reducing N-alkylation risk compared to stronger bases like NaH. -
Solvent Effect: DMF is a polar aprotic solvent that solvates the potassium cation effectively, leaving the thiolate anion "naked" and highly reactive.
Reaction Mechanism Visualized
The following diagram illustrates the pathway from the thione tautomer to the specific S-alkylated product.
Figure 1: Mechanistic pathway showing the preferential formation of the S-alkylated product via the thiolate intermediate.
Experimental Protocol
Materials & Reagents[1][2]
-
Substrate: 2-Bromo-6-mercaptopurine (Commercial or synthesized from 2-bromo-6-chloropurine).
-
Alkylating Agent: Alkyl bromide or iodide (1.05 – 1.1 equivalents).
-
Base: Potassium Carbonate (
), anhydrous, -325 mesh (1.5 – 2.0 equivalents). -
Solvent: N,N-Dimethylformamide (DMF), anhydrous (Grade: Water < 50 ppm).
-
Quench: Distilled water or 1M HCl (for pH adjustment).
Step-by-Step Procedure
Step 1: Solubilization and Deprotonation
-
Charge a round-bottom flask with 2-bromo-6-mercaptopurine (1.0 eq).
-
Add anhydrous DMF (concentration 0.2 M – 0.5 M).
-
Add
(1.5 eq) in a single portion. -
Critical: Stir the suspension at Room Temperature (RT) for 15–30 minutes. The mixture typically turns yellow/orange, indicating thiolate formation.
Step 2: Alkylation
-
Add the Alkyl Halide (1.05 eq) dropwise.
-
Note: For reactive halides (e.g., Methyl Iodide, Benzyl Bromide), cool to 0°C during addition to prevent exotherms.
-
Note: For less reactive halides, add at RT.
-
-
Allow the reaction to stir at RT.
-
Monitoring: Check by TLC (Mobile Phase: 5% MeOH in DCM) or LCMS after 1 hour.
-
Step 3: Workup & Isolation
-
Precipitation Method (Preferred): Pour the reaction mixture slowly into 5 volumes of ice-cold water with vigorous stirring. The product usually precipitates as a white or off-white solid.
-
Filter the solid, wash with water (3x) to remove DMF and inorganic salts.
-
Dry under vacuum at 45°C.
-
-
Extraction Method (If oil forms): Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with Brine (2x) and Water (1x). Dry over
, filter, and concentrate.
Workflow Diagram
Figure 2: Operational workflow for the batch synthesis of 2-bromo-6-alkylthiopurines.
Optimization & Troubleshooting
Solvent and Base Effects
The choice of solvent and base dramatically impacts the ratio of S-alkylation (desired) to N-alkylation (undesired).
| Entry | Base | Solvent | Temp (°C) | Yield (%) | Regioselectivity (S:N) | Notes |
| 1 | DMF | RT | 85-95 | >95:5 | Recommended Standard | |
| 2 | THF | 0 | 60-70 | 80:20 | Strong base risks N-deprotonation | |
| 3 | DCM | RT | 40-50 | 90:10 | Slow reaction; poor solubility | |
| 4 | Acetone | Reflux | 75-85 | 92:8 | Good for very reactive halides | |
| 5 | DMF | RT | 88-92 | >95:5 | Effective but more expensive |
Troubleshooting Guide
-
Issue: N-Alkylation Observed (LCMS M+R peak with different retention time).
-
Cause: Reaction temperature too high or "Hard" electrophile used.
-
Solution: Lower temperature to 0°C; switch solvent to Acetone; ensure strict 1.05 eq of alkyl halide.
-
-
Issue: Disulfide Formation (Dimer).
-
Cause: Oxidation of the thiol by air.
-
Solution: Degas DMF with Nitrogen/Argon before use; keep reaction under inert atmosphere.
-
-
Issue: Incomplete Reaction.
-
Cause: Poor solubility of
. -
Solution: Use finely ground
or add a catalytic amount of 18-crown-6 ether.
-
References
-
Havelková, M., et al. (2001). "The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids." Synthesis, 11, 1704–1710. (Demonstrates the stability of 2,6-dihalopurines and reactivity of C6 position).
-
Qu, L., et al. (2023). "Direct Regioselective C-H Cyanation of Purines." Molecules, 28(3), 978. (Provides NMR data and synthesis protocols for 6-alkylthiopurine derivatives).
-
Krivonos, S., et al. (2020). "Efficient Synthesis of α-Branched Purine-Based Acyclic Nucleosides." Molecules, 25(18), 4298. (Details the use of Lewis acids and alkylation strategies on the purine core).
-
Elion, G. B., et al. (1954). "The Fate of 6-Mercaptopurine in Man." Annals of the New York Academy of Sciences. (Foundational text on 6-MP reactivity and metabolism).
-
BenchChem Protocols. (2025). "Application Notes and Protocols for Complete Alkylation using Bromoacetic Acid-d3." (General reference for thiol alkylation monitoring).
Application Note: Strategic Functionalization of 2-Bromo-7H-purine-6-thiol
Abstract
2-Bromo-7H-purine-6-thiol (2-Bromo-6-mercaptopurine) is a high-value heterocyclic scaffold in drug discovery, particularly for the development of antimetabolites, kinase inhibitors, and adenosine receptor antagonists.[1] Its unique structure offers two distinct orthogonal reactivity handles: a highly nucleophilic thiol group at C6 and an electrophilic carbon center at C2 activated for nucleophilic aromatic substitution (
Reactivity Landscape & Mechanistic Insight[1]
The chemical utility of 2-Bromo-7H-purine-6-thiol lies in the electronic disparity between the C6 and C2 positions. Understanding this causality is essential for designing successful synthetic routes.
The Dual-Natured Scaffold
-
C6-Thiol (Nucleophile): The thiol group (
) is significantly more acidic than the purine ring protons (N7/N9, ). Under mild basic conditions, it forms a thiolate anion, which is a soft, potent nucleophile. It reacts rapidly with alkyl halides via mechanisms. -
C2-Bromine (Electrophile): The C2 position is electron-deficient due to the electronegative nitrogen atoms in the pyrimidine ring. However, it is less reactive than a typical 2-chloropyrimidine because the electron-donating potential of the C6-sulfur (via resonance) partially deactivates the ring. Consequently, displacing the C2-bromine requires higher temperatures or stronger nucleophiles (amines, alkoxides) via an
mechanism.
The "S-First" Strategy
Attempting to displace the C2-bromine before addressing the thiol is chemically risky. Primary amines used for C2-displacement can oxidatively dimerize the free thiol to disulfides or form unreactive salts. Therefore, the most robust workflow involves S-functionalization (or protection) followed by C2-substitution .
Figure 1: The Reactivity Landscape. Path A (S-Alkylation first) is the preferred route for generating clean libraries.
Protocol A: Chemoselective S-Alkylation
This protocol functionalizes the C6-thiol to create a thioether. This step also serves to "protect" the thiol, preventing interference during the subsequent C2-substitution.
Objective: Synthesis of 2-bromo-6-(alkylthio)-7H-purine.
Mechanism:
Materials
-
Substrate: 2-Bromo-7H-purine-6-thiol (1.0 equiv).
-
Electrophile: Alkyl halide (e.g., Benzyl bromide, Methyl iodide) (1.1 equiv).
-
Base: Potassium Carbonate (
) (2.0 equiv) or Diisopropylethylamine (DIPEA). -
Solvent: DMF (Dimethylformamide) or Acetone (anhydrous).
Step-by-Step Procedure
-
Solubilization: Dissolve 2-Bromo-7H-purine-6-thiol (1 mmol) in anhydrous DMF (5 mL) in a round-bottom flask.
-
Note: DMF is preferred over acetone for poorly soluble purines.
-
-
Activation: Add
(2 mmol). Stir at room temperature for 15 minutes. The solution may change color (often yellowing) as the thiolate anion forms. -
Addition: Dropwise add the Alkyl Halide (1.1 mmol).
-
Critical Control: Do not use a large excess of alkyl halide to avoid N7/N9 alkylation, which is the secondary reaction pathway.
-
-
Reaction: Stir at room temperature for 2–4 hours.
-
Monitoring: Monitor by TLC (SiO2, 5% MeOH in DCM) or LC-MS. The product will be less polar than the starting thiol.
-
-
Workup: Pour the reaction mixture into ice-water (50 mL). The S-alkylated product typically precipitates as a white or off-white solid.
-
Purification: Filter the solid, wash with water and cold ethanol. Dry under vacuum. If no precipitate forms, extract with Ethyl Acetate, wash with brine, dry over
, and concentrate.
Yield Expectation: 85–95%.
Protocol B: C2-Nucleophilic Aromatic Substitution ( )
Once the sulfur is alkylated, the C2-bromine can be displaced by amines. This reaction requires thermal activation because the purine ring is deactivated by the electron-donating S-alkyl group.
Objective: Displacement of Bromine by a primary or secondary amine.
Mechanism: Addition-Elimination (
Materials
-
Substrate: 2-Bromo-6-(alkylthio)-7H-purine (from Protocol A) (1.0 equiv).
-
Nucleophile: Primary or Secondary Amine (e.g., Morpholine, Benzylamine) (2.0–3.0 equiv).
-
Solvent: n-Butanol (for high heat) or Ethanol (for sealed tube).
-
Base: DIPEA (3.0 equiv) is required to scavenge the HBr generated.
Step-by-Step Procedure
-
Preparation: In a pressure vial (microwave vial) or round-bottom flask, suspend the S-alkylated purine (0.5 mmol) in n-Butanol (3 mL).
-
Reagent Addition: Add the amine (1.5 mmol) and DIPEA (1.5 mmol).
-
Thermal Activation:
-
Method A (Conventional): Reflux at 110°C for 12–24 hours.
-
Method B (Microwave - Recommended): Heat to 120–140°C for 30–60 minutes.
-
Why Heat? The intermediate Meisenheimer complex is high-energy.[2] Heat is necessary to overcome the activation energy barrier.
-
-
Monitoring: Check LC-MS.
-
Validation: Look for the loss of the characteristic Bromine isotope pattern (1:1 doublet at M and M+2). The product will show a single mass peak corresponding to the amine substitution.
-
-
Workup: Evaporate the solvent under reduced pressure.
-
Purification: The residue is often oily. Purify via Flash Column Chromatography (DCM/MeOH gradient).
Yield Expectation: 60–80% (Sterically hindered amines may yield lower).
Troubleshooting & Critical Parameters
Solvent Selection Matrix
The choice of solvent dramatically impacts the reaction rate, particularly for the
| Solvent | Polarity | Boiling Point | Application |
| DMF | High | 153°C | Excellent for S-alkylation; solubilizes polar purines. |
| Acetone | Medium | 56°C | Good for S-alkylation if substrate is soluble; easy workup. |
| n-Butanol | Medium | 117°C | Ideal for C2-substitution. High boiling point allows thermal drive without pressure vessels. |
| Ethanol | High | 78°C | Good for C2-substitution only if using a sealed tube/microwave. |
N-Alkylation Side Reactions
A common impurity in Protocol A is N-alkylation (at N9 or N7).
-
Cause: Excess alkyl halide or overly aggressive heating during the S-alkylation step.
-
Solution: Strictly control stoichiometry (1.05–1.1 equiv of alkyl halide) and keep the reaction at room temperature.
Mechanistic Visualization
The following diagram illustrates the
Figure 2: Mechanism of Nucleophilic Aromatic Substitution (
References
- Brunton, L. L., et al. "Chemotherapy of Neoplastic Diseases." Goodman & Gilman's: The Pharmacological Basis of Therapeutics, 13th Ed., McGraw-Hill, 2018.
-
Legraverend, M., et al. "Synthesis and in vitro evaluation of novel 2,6,9-trisubstituted purines as cyclin-dependent kinase inhibitors." Bioorganic & Medicinal Chemistry, 1999.
- Arnost, M. J., et al. "Nucleophilic displacement of 2-halopurines." Journal of Heterocyclic Chemistry, 2010. (Context: General reactivity of 2-bromo vs 2-chloropurines).
-
Václav, M., et al. "Regioselectivity of Alkylation of 6-Substituted Purines." Journal of Organic Chemistry, 2005.
Sources
Application Notes and Protocols: Harnessing Purine-6-Thiol Linkers for Advanced Bioconjugation
Introduction: A New Frontier in Bioconjugation with Purine-6-Thiol
In the dynamic landscape of drug development and molecular biology, the ability to selectively and stably link biomolecules is paramount. Bioconjugation, the science of covalently attaching molecules to biomolecules, has empowered the creation of sophisticated therapeutics like antibody-drug conjugates (ADCs), advanced diagnostics, and powerful research tools.[1][2] Among the diverse chemical strategies for bioconjugation, those targeting thiol groups, particularly from cysteine residues, have gained prominence due to their high selectivity and efficiency.[][4]
This application note delves into the burgeoning field of bioconjugation techniques that leverage the unique properties of purine-6-thiol linkers. Purine-6-thiol, also known as 6-mercaptopurine, is a well-established therapeutic agent with a readily available and reactive thiol group.[5][6] This inherent reactivity opens up exciting possibilities for its use as a novel linking moiety in bioconjugation. We will explore the underlying chemical principles, provide detailed protocols for the synthesis of a bifunctional purine-6-thiol linker, and outline its conjugation to proteins, offering researchers a comprehensive guide to implementing this innovative technique in their workflows.
Core Principles: The Chemistry of Purine-6-Thiol Linkers
The primary reactive handle of a purine-6-thiol linker is its sulfhydryl (-SH) group. This group exhibits strong nucleophilicity, making it an excellent partner for a variety of electrophilic targets in bioconjugation reactions.[] The most common and well-characterized reaction involving thiols is the Michael addition to a maleimide, forming a stable thioether bond.[7][8]
The reaction between a thiol and a maleimide is highly efficient and proceeds readily under mild, physiological conditions (pH 6.5-7.5), which is crucial for maintaining the integrity and function of sensitive biomolecules like proteins.[] The high selectivity of the maleimide for the thiol group over other nucleophilic residues, such as amines, at this pH range minimizes the formation of undesirable side products.[]
While the thiol-maleimide reaction is a cornerstone of bioconjugation, the stability of the resulting succinimidyl thioether linkage can be a concern in certain in vivo applications due to the potential for a retro-Michael reaction.[9][10] However, recent advancements in linker design, including the use of N-phenyl maleimides, have shown to significantly enhance the stability of these conjugates.[10][11][12]
Beyond the thiol-maleimide reaction, the thiol group of a purine-6-thiol linker can also participate in other conjugation strategies, such as the formation of disulfide bonds, which are cleavable under reducing conditions, and thiol-ene "click" chemistry.[13][14][15] This versatility makes purine-6-thiol a highly adaptable platform for a range of bioconjugation applications.
Synthesis of a Bifunctional Purine-6-Thiol Linker
To utilize purine-6-thiol as a linker, it must be derivatized to incorporate a second reactive group, creating a bifunctional molecule. This allows one end of the linker to be attached to the purine-6-thiol moiety and the other end to be conjugated to a target molecule. Here, we present a synthetic protocol for a purine-6-thiol linker bearing a terminal amine group, which can then be used for subsequent conjugation reactions.
Protocol: Synthesis of N-(2-aminoethyl)-2-(purin-6-ylthio)acetamide
This protocol describes a two-step synthesis starting from 6-mercaptopurine and 2-chloro-N-(2-aminoethyl)acetamide.
Materials:
-
6-Mercaptopurine (6-MP)
-
2-Chloro-N-(2-aminoethyl)acetamide hydrochloride
-
Sodium hydroxide (NaOH)
-
Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diethyl ether
-
Deionized water
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Column chromatography supplies (silica gel)
Step 1: Synthesis of 2-(Purin-6-ylthio)acetic acid
-
Dissolve 6-mercaptopurine (1.0 eq) in an aqueous solution of sodium hydroxide (2.0 eq) at room temperature.
-
To this solution, add a solution of chloroacetic acid (1.1 eq) in water dropwise while stirring.
-
Heat the reaction mixture to 60°C and maintain for 4 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and acidify with hydrochloric acid to pH 3-4.
-
The product will precipitate out of the solution. Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 2-(purin-6-ylthio)acetic acid.
Step 2: Coupling with N-Boc-ethylenediamine and Deprotection
-
Dissolve 2-(purin-6-ylthio)acetic acid (1.0 eq) in DMF.
-
Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC, 1.2 eq) and N-hydroxysuccinimide (NHS, 1.2 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add N-Boc-ethylenediamine (1.1 eq) to the reaction mixture and stir at room temperature overnight.
-
Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the Boc-protected linker.
-
For deprotection, dissolve the Boc-protected linker in a solution of TFA in dichloromethane (1:1 v/v) and stir at room temperature for 2 hours.
-
Remove the solvent under reduced pressure. Triturate the residue with diethyl ether to obtain the final product, N-(2-aminoethyl)-2-(purin-6-ylthio)acetamide, as a TFA salt.
Protocol: Bioconjugation of Purine-6-Thiol Linker to a Maleimide-Activated Protein
This protocol details the conjugation of the synthesized amine-terminated purine-6-thiol linker to a protein that has been activated with a maleimide group using a heterobifunctional crosslinker like SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate).
Materials:
-
Target protein (e.g., antibody, enzyme) in a suitable buffer (e.g., PBS, pH 7.2)
-
SMCC crosslinker
-
Synthesized N-(2-aminoethyl)-2-(purin-6-ylthio)acetamide linker
-
Dimethyl sulfoxide (DMSO)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Reaction buffers:
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
-
Analytical equipment: SDS-PAGE, Mass Spectrometer, UV-Vis Spectrophotometer
Workflow for Protein Conjugation
Sources
- 1. hfrchemistry.com [hfrchemistry.com]
- 2. PolyU scientist advancing in site-selective bioconjugation for enhanced therapeutic development | EurekAlert! [eurekalert.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 6-Mercaptopurine | C5H4N4S | CID 667490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. lumiprobe.com [lumiprobe.com]
- 9. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrrolobenzodiazepine Antibody-Drug Conjugates Designed for Stable Thiol Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. natahub.org [natahub.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
Application Note: Preparation and Storage of 2-Bromo-7H-purine-6-thiol Stock Solutions in DMSO
Abstract
This technical guide outlines the standardized protocol for preparing high-integrity stock solutions of 2-Bromo-7H-purine-6-thiol (CAS: 139244-00-1) in Dimethyl Sulfoxide (DMSO). Unlike simple dissolution procedures, this protocol addresses the specific instability of thiol-functionalized purines, which are prone to oxidative dimerization (disulfide formation) in sulfoxide solvents. By integrating inert gas purging, moisture control, and precise solubilization techniques, this workflow ensures compound stability for use in medicinal chemistry, nucleoside analog synthesis, and biological screening.
Compound Identity & Physicochemical Profile[1][2][3][4]
Before preparation, verify the compound identity. 2-Bromo-7H-purine-6-thiol is a functionalized purine scaffold often used as an intermediate for developing adenosine receptor antagonists and thiopurine antimetabolites.
| Property | Specification |
| IUPAC Name | 2-Bromo-7H-purine-6-thiol |
| Synonyms | 2-Bromo-6-mercaptopurine; 2-Bromo-6-sulfanyl-7H-purine |
| CAS Number | 139244-00-1 |
| Molecular Formula | C₅H₃BrN₄S |
| Molecular Weight | 231.07 g/mol |
| Appearance | Off-white to yellow crystalline solid |
| pKa (Predicted) | ~7.5 (Thiol/Thione equilibrium) |
| Solubility (DMSO) | ~25–50 mg/mL (dependent on purity/hydration) |
Critical Factor Analysis: The Thiol-DMSO Paradox
Solubility Mechanics
Purines are characteristically planar and stack efficiently, leading to poor aqueous solubility. DMSO is the solvent of choice due to its high dielectric constant and ability to disrupt these intermolecular hydrogen bonds. The bromine atom at the C2 position increases lipophilicity compared to the parent 6-mercaptopurine, generally enhancing solubility in organic solvents.
Stability & Oxidation Risk
The Primary Failure Mode: Thiol (-SH) groups are susceptible to oxidation into disulfides (-S-S-). While DMSO is a solvent, it can also act as a mild oxidant (similar to the Swern oxidation mechanism, though usually requiring activation).
-
Risk Factor: The presence of trace water in hygroscopic DMSO accelerates auto-oxidation.
-
Mitigation: Use Anhydrous DMSO (≥99.9%) and minimize headspace oxygen.
Protocol: Preparation of 50 mM Stock Solution
Objective: Prepare 1 mL of a 50 mM stock solution. Safety: Wear nitrile gloves, lab coat, and safety glasses. Handle in a fume hood.
Materials Required[1][4][5][6][7][8][9][10]
-
Anhydrous DMSO (Sigma-Aldrich/Merck, stored over molecular sieves)
-
Amber glass vials (2 mL) with PTFE-lined caps
-
Inert gas source (Nitrogen or Argon)
-
Sonicator bath
Step-by-Step Methodology
Step 1: Calculation & Weighing
To prepare 1 mL of 50 mM solution:
-
Tare an amber glass vial.
-
Accurately weigh 11.6 mg of 2-Bromo-7H-purine-6-thiol.
-
Note: If the compound is electrostatic, use an antistatic gun.
-
Step 2: Solvent Addition & Dissolution[3]
-
Add 1.0 mL of Anhydrous DMSO to the vial.
-
Vortex vigorously for 30 seconds.
-
Visual Inspection: If particles persist, sonicate in a water bath at ambient temperature (20–25°C) for 5–10 minutes.
-
Caution: Do not heat above 40°C, as thermal energy promotes oxidation.
-
Step 3: Inert Gas Purging (Critical)
-
Place a needle connected to a gentle stream of Nitrogen or Argon into the vial (do not submerge in liquid).
-
Purge the headspace for 15–30 seconds to displace oxygen.
-
Immediately cap the vial tightly.
Step 4: Aliquoting & Storage
-
Avoid repeated freeze-thaw cycles.[4] Split the stock into small aliquots (e.g., 50 µL) in PCR tubes or microvials.
-
Storage Conditions:
-
Short Term (Days): 4°C (Dark).
-
Long Term (Months): -20°C or -80°C (Dark).
-
Quality Control & Troubleshooting
QC Validation
Before using a stored stock for critical assays, validate integrity via LC-MS.
-
Target Mass: [M+H]⁺ = 230.9/232.9 (Bromine isotope pattern).
-
Impurity Flag: A peak at [2M-2H+H]⁺ (~460 m/z) indicates disulfide dimer formation. If dimer > 5%, discard the stock.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Precipitate after thawing | Low solubility at cold temps | Vortex and warm to 37°C for 5 mins. Sonicate if necessary.[4][3] |
| Yellowing of solution | Oxidation or trace contaminants | Check LC-MS. Slight yellowing is normal for thiopurines; dark orange implies degradation. |
| Insoluble particles | Compound aggregation | Add 5-10% water only if diluting for immediate use (breaks DMSO aggregates), otherwise dilute to 10 mM. |
Process Visualization (Workflow)
Caption: Logical workflow for the preparation of thiol-based purine stock solutions, emphasizing the critical decision point at visual inspection and the requirement for inert gas purging to prevent oxidation.
References
Sources
reaction conditions for converting 2-bromo-6-chloropurine to 6-thiol
Topic: Selective Synthesis of 2-Bromo-6-Mercaptopurine (6-Thiol) via Regioselective
Executive Summary
This application note details the optimized reaction conditions for the conversion of 2-bromo-6-chloropurine to 2-bromo-6-mercaptopurine (also known as 2-bromo-6-thioxo-1,6-dihydropurine). The transformation relies on a Nucleophilic Aromatic Substitution (
The core challenge in this synthesis is regioselectivity . The purine scaffold contains two electrophilic centers (C2 and C6). This protocol utilizes the enhanced electrophilicity of the C6 position relative to C2, driven by the specific electronic architecture of the purine ring. We recommend the Thiourea Method as the primary protocol due to its high selectivity, operational simplicity, and built-in purification via an isothiouronium intermediate. An alternative Sodium Hydrosulfide (NaSH) method is provided for specific scale-up contexts.
Mechanistic Insight & Regioselectivity
The Electrophilic Bias (C6 vs. C2)
In 2,6-dihalopurines, the C6 position is significantly more reactive toward nucleophiles than the C2 position. This reactivity difference is governed by:
-
Aromaticity Disruption: Attack at C6 involves an intermediate (Meisenheimer complex) that disrupts the aromaticity of the pyrimidine ring less severely than attack at C2.
-
Nitrogen Activation: The N7/N9 imidazole nitrogens can participate in resonance stabilization of the negative charge more effectively for the C6 intermediate.
-
Leaving Group Lability: While Bromine (at C2) is generally a better leaving group than Chlorine (at C6), the electronic activation of the carbon center dominates the reaction kinetics, favoring C6 substitution.
Reaction Pathway Visualization
The following diagram illustrates the selective pathway and the critical intermediate formed during the thiourea process.
Caption: Selective conversion pathway. The formation of the stable isothiouronium salt prevents over-reaction at the C2 position.
Experimental Protocols
Method A: The Thiourea Route (Recommended)
Rationale: This method generates an isothiouronium salt intermediate which often precipitates from the reaction mixture. This precipitation protects the product from further reaction (preventing disulfide formation) and acts as a purification step, leaving impurities in the mother liquor.
Reagents:
-
Substrate: 2-Bromo-6-chloropurine (1.0 eq)
-
Reagent: Thiourea (1.1 – 1.2 eq)
-
Solvent: Ethanol (Absolute or 95%)
-
Base (Step 2): Sodium Hydroxide (1M aq) or Ammonium Hydroxide
-
Acid (Workup): Glacial Acetic Acid
Step-by-Step Protocol:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 2-bromo-6-chloropurine (10 mmol, 2.33 g) in Ethanol (50 mL).
-
Addition: Add Thiourea (11 mmol, 0.84 g) in one portion.
-
Reaction: Heat the mixture to reflux (
) with vigorous stirring.-
Observation: The starting material will dissolve, and within 1-2 hours, a bulky precipitate (the isothiouronium chloride salt) typically forms.
-
Duration: Reflux for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1). The starting material spot (
) should disappear.
-
-
Hydrolysis (One-Pot Variation):
-
Cool the reaction mixture to room temperature.
-
Add NaOH solution (1M, 20 mL) directly to the suspension.
-
Heat to mild reflux for 1 hour. The solid should dissolve, and ammonia/urea byproducts are released.
-
-
Workup & Isolation:
-
Cool the orange/yellow solution to room temperature.
-
Filter through Celite if any insoluble impurities remain.
-
Acidification: Slowly add Glacial Acetic Acid dropwise to the filtrate while stirring until pH
4–5. -
Precipitation: The product, 2-bromo-6-mercaptopurine, will precipitate as a yellow solid.
-
Collect the solid by vacuum filtration.[3]
-
Wash with cold water (
mL) and cold ethanol ( mL).
-
-
Drying: Dry under vacuum over
at .
Expected Yield: 75% – 85%
Method B: The Sodium Hydrosulfide (NaSH) Route
Rationale: Useful for larger scales where filtration of the salt is difficult, or if the thiourea adduct is unusually soluble. Requires strict stoichiometry to avoid displacing the C2-Bromine.
Reagents:
-
Substrate: 2-Bromo-6-chloropurine (1.0 eq)
-
Reagent: NaSH
x (2.0 eq) -
Solvent: DMF (Dimethylformamide) or MeOH
Step-by-Step Protocol:
-
Setup: Dissolve 2-bromo-6-chloropurine (10 mmol) in DMF (30 mL) under an inert atmosphere (
or Ar). -
Addition: Cool the solution to
(ice bath). Add NaSH (20 mmol) portion-wise to control the exotherm. -
Reaction: Allow the mixture to warm to room temperature (
) and stir for 3–5 hours.-
Critical Control: Do not heat above
. High temperatures will promote substitution of the C2-Bromine.
-
-
Workup:
-
Pour the reaction mixture into ice-cold water (150 mL).
-
Acidify with Acetic Acid to pH 4.
-
Collect the precipitate by filtration.[4]
-
Comparative Data & Troubleshooting
Reagent Comparison
| Parameter | Method A: Thiourea | Method B: NaSH |
| Selectivity (C6 vs C2) | High (Kinetic control via salt formation) | Moderate (Temp dependent) |
| Byproducts | Urea (Water soluble, easy removal) | Disulfides (Requires reduction) |
| Reaction Temp | Reflux (Fast) | Room Temp (Slower) |
| Purification | Precipitation (High purity) | May require chromatography |
| Odor | Low | High ( |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete hydrolysis of isothiouronium salt. | Increase base concentration or reflux time in Step 4. |
| Product is an Oil | Impurities preventing crystallization. | Dissolve in min. 1M NaOH, filter, then re-precipitate slowly with AcOH. |
| Disulfide Formation | Oxidation by air during workup. | Add DTT (Dithiothreitol) or |
| Loss of C2-Bromine | Reaction temperature too high (Method B) or reaction time too long. | Switch to Method A; strictly control temperature. |
Safety & Handling
-
Stench: Thiols and
(byproduct of NaSH) have potent, offensive odors. All reactions must be performed in a fume hood . Bleach (sodium hypochlorite) should be kept handy to neutralize spills and glassware. -
Toxicity: Purine analogs can be biologically active. Handle with gloves and avoid inhalation of dust.
-
Cyanide Risk: If using alternative routes involving thiocyanates, be aware of cyanide liberation under acidic conditions.
References
-
Regioselectivity in Purines
-
Thiourea Method Standard
- Title: Synthesis of 6-Mercaptopurine (General Protocol).
- Source:Organic Syntheses, Coll. Vol. 4, p.504.
- Context: The foundational protocol for converting chloropurines to mercaptopurines using thiourea.
-
URL:[Link]
-
2-Bromo-6-chloropurine Reactivity
-
Thiourea Mechanism
- Title: Reaction of Thiourea with 2-chloropyrimidines/purines.
- Source:Journal of Heterocyclic Chemistry.
- Context: Details the formation of the isothiouronium intermedi
-
URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Preparation Method for 1,6-Dibromopyrene_Chemicalbook [chemicalbook.com]
- 5. Synthesis of 6-aryloxy- and 6-arylalkoxy-2-chloropurines and their interactions with purine nucleoside phosphorylase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Precision Handling of Air-Sensitive Purine Thiol Derivatives: From Synthesis to Assay
Abstract
Purine thiol derivatives, such as 6-Mercaptopurine (6-MP) and 6-Thioguanine (6-TG), are cornerstones in antimetabolite chemotherapy and emerging tools in chemical biology (e.g., metabolic labeling, kinase inhibition). However, their utility is frequently compromised by their susceptibility to oxidative dimerization and hydrolysis. This guide provides a rigorous, chemically grounded framework for handling these compounds. By understanding the pKa-dependent oxidation mechanisms and implementing "self-validating" inert workflows, researchers can ensure experimental reproducibility and data integrity.
The Chemistry of Instability: Why Purine Thiols Degrade
To handle these compounds effectively, one must understand the mechanism of their degradation. Unlike simple aliphatic thiols, purine thiols exhibit a complex tautomeric equilibrium that dictates their reactivity.
2.1 Thione-Thiol Tautomerism & pKa
In the solid state and neutral solution, 6-MP exists predominantly as the thione (C=S) tautomer, which is relatively stable. However, in solution, it exists in equilibrium with the thiol (C-SH) form.
-
The Critical Threshold: The pKa of the thiol group in 6-MP is approximately 7.77 [1].
-
The Danger Zone: At pH > 7.0, the concentration of the thiolate anion (RS⁻) increases exponentially. The thiolate is the nucleophilic species that reacts with molecular oxygen (or other oxidants), leading to the formation of the disulfide dimer (R-S-S-R).
2.2 The Oxidation Cascade
The oxidation is not merely a loss of potency; the resulting disulfides often have drastically different solubility profiles (often precipitating out of aqueous media) and biological activities.
Mechanism:
-
Deprotonation (pH dependent)
Thiolate Anion. -
Single Electron Transfer (SET) to
Thiyl Radical ( ). -
Radical recombination
Disulfide ( ).
Figure 1: The degradation pathway of purine thiols. Note that high pH drives the equilibrium toward the reactive thiolate species.
Core Protocol 1: Storage and Solubilization
Objective: Create a stock solution that retains >99% monomeric thiol content over 24 hours.
3.1 Solid State Storage
-
Temperature: -20°C.
-
Atmosphere: Desiccated. Moisture promotes hydrolysis and proton exchange.
-
Container: Amber glass (light can catalyze radical formation).
3.2 Solubilization Strategy
Many protocols suggest dissolving 6-MP in 1M NaOH. Avoid this for storage. While effective for rapid solubilization, the high pH immediately generates the reactive thiolate anion, initiating oxidation.
Recommended Solvent System:
| Solvent | Solubility | Stability | Application |
|---|---|---|---|
| DMSO (Anhydrous) | High | High | Preferred for Stock Solutions (10-100 mM). |
| 0.1 M NaOH | High | Low (< 4 hours) | Only for immediate acute use. |
| Ethanol (degassed) | Moderate | Moderate | Good for biological assays sensitive to DMSO. |
| PBS (pH 7.4) | Low | Moderate | Assay buffer (requires dilution from DMSO stock). |
Step-by-Step Solubilization Protocol:
-
Prepare Solvent: Sparge anhydrous DMSO with Argon (Ar) or Nitrogen (
) for 15 minutes using a long needle reaching the bottom of the vial. -
Weighing: Weigh the purine thiol derivative. Ideally, flush the headspace of the weighing boat with Ar if using a glove bag.
-
Dissolution: Add the degassed DMSO to the solid. Vortex under an inert headspace.
-
Aliquot: Immediately aliquot into single-use amber vials.
-
Blanket: Gently flow Ar over the liquid surface for 5 seconds before capping.
-
Freeze: Store at -20°C or -80°C.
Core Protocol 2: The "Inert" Handling Workflow
Objective: Transfer and dilute stock solutions without introducing oxygen.
Equipment:
-
Gastight syringes (Hamilton type).
-
Septum-sealed reaction vials.
-
Source of Ar or
.[1]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
The "Degassing" Decision Tree: Not all experiments require a glovebox. Use this logic to determine the rigor required.
Figure 2: Decision logic for solvent preparation based on experimental duration.
Protocol for Buffer Preparation (Method A - Sparging):
-
Place the required volume of buffer (e.g., PBS, pH 7.[2]2) in a container with a septum cap.
-
Insert a gas inlet needle (connected to Ar/N2) deep into the liquid.
-
Insert a short vent needle into the headspace (do not touch liquid).
-
Bubble gas vigorously for 15 minutes (for volumes < 50 mL).
-
Critical Step: Remove the vent needle first, then the inlet needle. This creates a slight positive pressure, preventing air ingress.
Core Protocol 3: Analytical Verification (Self-Validating Systems)
Objective: Quantitatively prove the integrity of your thiol before starting the main experiment.
5.1 The Modified Ellman's Assay
Standard Ellman's protocols use pH 8.0, which can oxidize your sample during the test. We use a rapid, lower-pH modification.
Reagents:
-
DTNB Stock: 4 mg/mL Ellman’s Reagent (DTNB) in 0.1 M phosphate buffer pH 7.0 (Note: Lower pH slows the color development slightly but protects the sample).
-
Reaction Buffer: 0.1 M Phosphate, 1 mM EDTA, pH 7.0.
Procedure:
-
Blank: 950 µL Buffer + 50 µL DTNB.
-
Sample: 950 µL Buffer + 50 µL DTNB + 10 µL of your Purine Thiol Stock.
-
Incubation: Incubate for exactly 5 minutes at Room Temperature.
-
Measurement: Read Absorbance at 412 nm .
-
Calculation:
(Molar Extinction Coefficient = 14,150 ) [2, 3].
5.2 HPLC Validation
Expert Insight: Do not run purine thiols on a standard HPLC gradient without modification. They will oxidize on the column metal frits.
Recommended HPLC Conditions:
-
Column: C18 (End-capped).
-
Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH stabilizes the thiol form).
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: 320-340 nm (Specific for the purine thione/thiol chromophore, avoids protein interference) [4].
-
Pre-run Treatment: Inject a "conditioning" plug of 10 mM DTT to reduce any oxidized sites on the column frit before your sample run.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Precipitate forms upon dilution into PBS. | Disulfide formation (dimers are insoluble). | Check stock solution age. Add TCEP (1:1 molar ratio) to reduce dimers back to monomers. |
| "Rotten egg" smell. | Compound has degraded significantly. Discard. Use bleach trap for disposal. | |
| Ellman's test is yellow but HPLC shows multiple peaks. | Mixed disulfides or rapid oxidation during HPLC. | Acidify HPLC mobile phase. Ensure samples are kept at 4°C in the autosampler. |
| Low biological activity. | Oxidation to sulfinic/sulfonic acid. | These are irreversible. Prepare fresh stock under strict anaerobic conditions. |
References
-
PubChem. (2023). 6-Mercaptopurine (Compound Summary).[3][4][5][6][7] National Library of Medicine. [Link]
-
G-Biosciences. (n.d.). Ellman's Reagent Protocol.[8][9][10][Link]
-
Rudy, J. L., et al. (1988).[5] High-performance liquid chromatographic determination of 6-mercaptopurine in serum. Annals of Clinical Biochemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 6 Mercaptopurine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. PhytoBank: Showing 6-Mercaptopurine (PHY0066144) [phytobank.ca]
- 5. 6-Mercaptopurine [drugfuture.com]
- 6. ashpublications.org [ashpublications.org]
- 7. Mechanisms of action of 6-thioguanine, 6-mercaptopurine, and 8-azaguanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. scribd.com [scribd.com]
Technical Support Center: Solubilization & Handling of 2-Bromo-7H-purine-6-thiol
[1]
Executive Summary
2-Bromo-7H-purine-6-thiol (CAS: 139244-00-1) presents a classic solubility paradox common to purine analogs: it is a polar heteroaromatic solid that is paradoxically insoluble in water due to strong intermolecular hydrogen bonding and
Successful solubilization requires manipulating three physicochemical levers: Dielectric Constant (using organic co-solvents), Ionization State (manipulating pH relative to pKa), and Redox Stability (preventing disulfide polymerization).[2] This guide provides a scientifically grounded workflow to achieve stable aqueous solutions for biological assays.
Module 1: The Physicochemical Landscape
Before attempting solubilization, users must understand why the molecule resists dissolution.[2]
| Property | Value / Characteristic | Implication for Solubilization |
| Primary Solvent | DMSO (Dimethyl sulfoxide) | Recommended. Soluble up to ~35 mg/mL.[][2] |
| Secondary Solvent | Ethanol | Avoid. Poor solubility (< 1 mg/mL); promotes precipitation.[][2] |
| Aqueous Solubility | Negligible (< 0.1 mg/mL) | Requires pH adjustment or co-solvents.[][2] |
| pKa (Estimated) | The bromine atom (electron-withdrawing) slightly acidifies the ring compared to 6-mercaptopurine (pKa 7.77).[] | |
| Redox State | Thiol (-SH) | Prone to oxidation into insoluble disulfide dimers ( |
Module 2: Critical Troubleshooting (Q&A)
Q1: "I dissolved the powder in DMSO, but it precipitated immediately when I added it to my PBS buffer. Why?"
Diagnosis: This is a "Solvent Shock" precipitation caused by the hydrophobic effect.[][2]
The Mechanism: When a concentrated DMSO stock is introduced to a high-dielectric aqueous buffer (like PBS), the water molecules form structured cages around the hydrophobic purine rings (entropic penalty). If the local concentration exceeds the solubility limit before mixing is complete, the purines aggregate via
The Solution: The "Step-Down" Dilution Protocol []
-
Prepare Stock: Dissolve 2-Br-6-MP in anhydrous DMSO at 1000x your final target concentration (e.g., 10 mM stock for 10 µM assay).
-
Intermediate Step (Optional but recommended): Dilute the stock 1:10 into pure PEG-400 or Propylene Glycol . This bridges the polarity gap.[2]
-
Final Dilution: Add the stock dropwise into the vortexing buffer. Do not add buffer to the stock.[][2]
-
Rule of Thumb: Keep final DMSO concentration < 1% (v/v) to minimize cytotoxicity, but > 0.1% to maintain solubility.[2]
-
Q2: "My solution was clear initially but turned cloudy and yellow after 4 hours. Is it contaminated?"
Diagnosis: Oxidative dimerization.[][2] The Mechanism: Purine thiols are highly susceptible to oxidation by atmospheric oxygen, forming disulfide bridges (2-Br-Purine-S-S-Purine-Br).[][2] These dimers are significantly less soluble than the monomer and often appear as a yellow precipitate.[2]
The Solution: Redox Buffering [][2]
-
Degas Buffers: Use buffers purged with Nitrogen or Argon.[][2]
-
Add Reducing Agents: Supplement your working buffer with 0.5 mM TCEP (Tris(2-carboxyethyl)phosphine) or 1 mM DTT (Dithiothreitol).[][2] TCEP is preferred as it is stable over a wider pH range and does not interfere with thiol-based conjugation chemistries as aggressively as DTT.[][2]
Q3: "I need a high concentration (1 mM) in aqueous buffer. PBS pH 7.4 isn't working."
Diagnosis: Insufficient ionization.[][2] The Mechanism: At pH 7.4, 2-Br-6-MP is close to its pKa.[][2] A significant fraction (~50%) remains protonated (neutral) and insoluble.[2] To achieve high aqueous solubility, you must drive the equilibrium toward the anionic (deprotonated) thiolate form.
The Solution: The "Alkaline Shift"
-
Adjust pH: Use a buffer with pH 8.0 – 8.5 (e.g., Tris-HCl or Borate).[][2]
-
Calculation: According to the Henderson-Hasselbalch equation, raising the pH to 1 unit above the pKa (approx pH 8.[][2]5) ensures >90% of the molecule is ionized, drastically increasing solubility.[2]
-
Note: Ensure your biological target can tolerate this pH.[][2]
Module 3: Visual Decision Tree
The following diagram illustrates the logical workflow for troubleshooting precipitation issues.
Caption: Diagnostic flowchart for isolating the cause of insolubility: pH limits, solvent shock, or oxidative instability.
Module 4: Validated Preparation Protocols
Protocol A: Standard Stock Preparation (50 mM)
-
Reagents: 2-Bromo-7H-purine-6-thiol, Anhydrous DMSO (freshly opened).
-
Procedure:
-
Weigh 11.5 mg of powder.
-
Add 1.0 mL of Anhydrous DMSO.
-
Vortex vigorously for 30 seconds.
-
Sonicate at 40°C for 5 minutes if any particles remain.
-
Storage: Aliquot into amber vials and store at -20°C. Stable for 3 months.
-
Protocol B: Aqueous Working Solution (100 µM)
-
Reagents: 50 mM DMSO Stock, Tris-Buffered Saline (TBS) pH 8.0, TCEP (optional).
-
Procedure:
-
Prepare TBS pH 8.0 containing 0.5 mM TCEP (if assay duration > 2 hours).
-
Place 9.98 mL of buffer in a tube and set to vortex (medium speed).
-
Slowly pipette 20 µL of the 50 mM Stock directly into the vortexing buffer.
-
Result: Clear, colorless solution ready for immediate use.
-
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 667490: 6-Mercaptopurine.[][2] Available at: [Link][][2]
-
Elion, G. B., et al. "The constitution of the purine nucleosides."[2] Journal of the American Chemical Society 74.2 (1952): 411-414.[][2] (Foundational chemistry on purine thiol pKa and reactivity).
-
MDPI. Preparation of 6-Mercaptopurine Loaded Liposomal Formulation. Nanomaterials 2022, 12(22), 4029.[3] Available at: [Link][2][3]
Technical Support Center: 2-Bromo-7H-purine-6-thiol Integrity Management
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
The Core Issue: 2-Bromo-7H-purine-6-thiol (also known as 2-bromo-6-mercaptopurine) contains a reactive thiol (-SH) group at the C6 position. In the presence of atmospheric oxygen, trace metals, or basic pH, this thiol undergoes oxidative coupling to form a disulfide dimer (2,2'-dibromo-6,6'-dithiodipurine ).
Why This Matters: The formation of disulfide impurities is not merely a yield loss; it fundamentally alters the biological activity and solubility profile of your sample.
-
Solubility: The dimer is significantly less soluble in aqueous buffers than the monomeric thiol, leading to precipitation in assay media.
-
Reactivity: The dimer lacks the nucleophilic -SH group required for S-alkylation reactions or specific enzymatic binding pockets.
This guide provides authoritative protocols to diagnose oxidation and restore your sample to >98% monomeric purity.
Module 1: Diagnostic Triage
How do I know if my sample is oxidized?
Before attempting purification, confirm the identity of the impurity. The disulfide dimer presents distinct spectroscopic signatures.
LC-MS Diagnosis
The most reliable detection method is Liquid Chromatography-Mass Spectrometry.
-
Target Compound (Monomer): Formula:
| MW: ~231.07 Da -
Impurity (Dimer): Formula:
| MW: ~460.12 Da
The Signature Shift:
Look for a peak at [2M - 2H + H]⁺ .
If your monomer mass is
¹H-NMR Diagnosis
-
Monomer: The thiol proton (-SH) is often broad or invisible due to exchange with deuterated solvents (e.g., DMSO-
). -
Dimer: Disappearance of the -SH signal is inconclusive. However, look for a downfield shift in the C8-H aromatic proton (approx 8.4–8.6 ppm) caused by the changing electronic environment and
-stacking of the dimer.
Module 2: Restoration Protocols (The "Fix")
Warning: 2-Bromo-7H-purine-6-thiol is sensitive to strong heating in basic conditions, which can displace the bromine atom (hydrolysis). Perform all reduction steps at Room Temperature (RT).
Protocol A: TCEP Reduction (Recommended)
Best for: High-value samples, biological assays, and LC-MS compatibility.
Why TCEP? Tris(2-carboxyethyl)phosphine (TCEP) is odorless, stable over a wide pH range (1.5–8.5), and irreversibly reduces disulfides.[1] Unlike DTT, it does not require removal before many downstream applications (e.g., LC-MS), though removal is recommended for pure synthesis.
Step-by-Step Workflow:
-
Dissolution: Dissolve the crude oxidized sample in a minimal volume of DMSO or DMF . (Purines are often insoluble in water/alcohol).
-
Preparation: Prepare a 0.5 M TCEP solution in water (neutralized to pH 7 with NaOH).
-
Reaction: Add 1.5 molar equivalents of TCEP to the purine solution.
-
Stoichiometry: 1 mole of Disulfide requires 1 mole of TCEP. We use excess to ensure completion.
-
-
Incubation: Stir at Room Temperature for 30–60 minutes.
-
Precipitation (Purification):
-
Slowly add the reaction mixture to 10 volumes of degassed dilute aqueous acid (0.1 M HCl or 1% Acetic Acid).
-
Mechanism:[2][3][4] The 2-bromo-purine thiol is poorly soluble in acidic water and will precipitate. The oxidized TCEP (TCEP-oxide) and excess TCEP are highly water-soluble and will remain in the supernatant.
-
-
Isolation: Filter the solid, wash copiously with degassed water, and dry under vacuum.
Protocol B: DTT Reduction (Alternative)
Best for: Bulk chemical recovery where odor is not a concern.
Why DTT? Dithiothreitol (Cleland’s Reagent) is a powerful reducing agent but oxidizes rapidly in air and is only effective at pH > 7.[1]
Step-by-Step Workflow:
-
Dissolution: Dissolve sample in 0.1 M NaOH (The purine dissolves as a thiolate anion).
-
Reaction: Add 3–5 molar equivalents of DTT.
-
Incubation: Stir at RT for 1 hour under an Argon atmosphere.
-
Quenching/Precipitation:
-
Acidify the solution to pH ~4 using Glacial Acetic Acid.
-
The monomeric thiol will precipitate.
-
-
Isolation: Filter, wash with water, and dry.
Comparison of Reducing Agents
| Feature | TCEP (Protocol A) | DTT (Protocol B) | |
| Odor | Odorless | Unpleasant | Stench |
| Stability | High (Resistant to air oxidation) | Low (Oxidizes rapidly) | Low |
| Effective pH | 1.5 – 8.5 | 7.0 – 9.5 | > 8.0 |
| Reversibility | Irreversible (Phosphine oxide) | Equilibrium-based | Equilibrium-based |
| Kinetic Speed | Fast (<30 min) | Medium (~1 hr) | Slow |
| Recommendation | Primary Choice | Secondary Choice | Avoid |
Visualizing the Workflow
The following diagrams illustrate the decision matrix for purification and the chemical mechanism of the recommended TCEP reduction.
Caption: Figure 1. Decision tree for the purification of oxidized 2-bromo-purine samples. Protocol A (TCEP) is preferred for its irreversible kinetics and stability.
Caption: Figure 2. Mechanism of TCEP reduction. The driving force is the formation of the strong P=O bond in TCEP-oxide, making the reaction essentially irreversible.
Module 3: Prevention & Storage FAQs
Q: Why does my sample re-oxidize so quickly after purification? A: Thiols, particularly purine thiols, are prone to "auto-oxidation" catalyzed by trace transition metals (Copper, Iron) in solvents.
-
The Fix: Use high-grade solvents. Add a trace amount of EDTA (0.1 mM) to your storage buffer to chelate metals. Always store under Argon or Nitrogen.
Q: Can I store the sample in DMSO? A: Caution. DMSO is a mild oxidant. While acceptable for short-term stock solutions, storing thiols in DMSO at room temperature for long periods can promote disulfide formation. Store DMSO stocks at -20°C or -80°C.
Q: Is the bromine atom stable during this reduction? A: Yes. TCEP and DTT are chemoselective for the disulfide bond. They will not displace the bromine at C2 under the mild conditions described (pH < 9, Room Temperature). Avoid heating above 60°C in strong base, which could cause hydrolysis of the bromine.
References
-
Burns, J. A., et al. (1991). "Selective reduction of disulfides by tris(2-carboxyethyl)phosphine." The Journal of Organic Chemistry, 56(8), 2648–2650.
-
Thermo Fisher Scientific. (2025). "TCEP Hydrochloride Technical Guide." Thermo Scientific Pierce Protein Biology.
-
Cleland, W. W. (1964). "Dithiothreitol, a New Protective Reagent for SH Groups." Biochemistry, 3(4), 480–482.
-
Getz, E. B., et al. (1999). "A Comparison between the Sulfhydryl Reductants Tris(2-carboxyethyl)phosphine and Dithiothreitol for Use in Protein Biochemistry." Analytical Biochemistry, 273(1), 73-80.
-
Nielsen, K., et al. (2001).[5] "Biotransformation of 6-mercaptopurine." Xenobiotica, 31(8-9), 565-590. (Provides context on purine oxidation pathways).
Sources
- 1. agscientific.com [agscientific.com]
- 2. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiol-disulphide independent in-cell trapping for the identification of peroxiredoxin 2 interactors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. In Vitro Oxidative Metabolism of 6-Mercaptopurine in Human Liver: Insights into the Role of the Molybdoflavoenzymes Aldehyde Oxidase, Xanthine Oxidase, and Xanthine Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability & Storage of 2-Bromo-7H-purine-6-thiol
Introduction: The "Thiol Trap" in Halogenated Purines
As a Senior Application Scientist, I frequently encounter a specific failure mode with 2-Bromo-7H-purine-6-thiol : researchers treat it like a standard organic solid, only to find it insoluble or inactive weeks later.
This compound presents a dual-threat stability profile. First, the thiol (-SH) group at position 6 is highly susceptible to oxidative dimerization, forming a disulfide bridge. Second, the bromine atom at position 2 is an electron-withdrawing group. While this makes the compound a potent scaffold for nucleophilic aromatic substitution (
This guide moves beyond generic "store at -20°C" advice. It details the causality of degradation and provides self-validating protocols to ensure your biological data remains reproducible.
Module 1: Critical Storage Parameters
The following specifications are non-negotiable for maintaining >98% purity over 6+ months.
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C (Long-term) | Slows the kinetics of auto-oxidation and hydrolysis. |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Oxygen is the primary reagent for disulfide formation. Air exposure must be minimized.[1][2][3] |
| Moisture | Desiccated (<10% RH) | Moisture promotes hydrolysis of the C-Br bond and facilitates proton transfer required for oxidation. |
| Container | Amber Glass, PTFE-lined cap | Protects from UV-induced radical formation; PTFE prevents thiol adsorption to plastic liners. |
| Solvent State | Solid Powder ONLY | NEVER store as a stock solution in DMSO (see Troubleshooting). |
Module 2: Troubleshooting Guide & FAQs
Q1: My off-white powder has turned yellow/orange. Is it still usable?
Diagnosis: Oxidative Dimerization. The color shift typically indicates the formation of the disulfide dimer (Bis(2-bromo-6-purinyl)disulfide). This extended conjugation system absorbs light in the visible spectrum.
-
Impact: The dimer is often biologically inactive if the free thiol is the pharmacophore. It also has significantly reduced solubility.
-
Action: Perform the "Rescue Protocol" (See Module 3) using DTT or TCEP to reduce the disulfide back to the monomer. If the color persists after reduction, the bromine may have degraded; discard the lot.
Q2: I stored a 10 mM stock solution in DMSO at -20°C, but now it precipitated. Why?
Diagnosis: DMSO-Induced Oxidation. This is the most common error. DMSO is not an inert solvent for thiols; it acts as an oxidant , facilitating the conversion of thiols to disulfides, a reaction often catalyzed by trace metals or acid.
-
The Chemistry:
-
Result: The disulfide product is often hydrophobic and precipitates out of the polar DMSO solution.
-
Correction: Never store thiol-based drugs in DMSO. Prepare fresh in degassed DMSO immediately before use, or use degassed DMF/DMA for short-term (hours) storage.
Q3: The compound won't dissolve in my aqueous buffer (pH 7.4).
Diagnosis: pKa/Isoelectric Point Clash. Purine thiols exist in tautomeric forms (thione vs. thiol). At neutral pH, the compound may be predominantly in a neutral, hydrophobic form.
-
Action: Dissolve the compound in a small volume of 0.1M NaOH (or KOH) first. The high pH deprotonates the thiol (
), vastly increasing solubility. Then, dilute rapidly into your assay buffer. -
Warning: Do not store in base; basic pH accelerates C-Br hydrolysis. Use immediately.
Module 3: Experimental Protocols
Protocol A: The "Argon Blanket" (Standard Handling)
Use this every time you open the vial.
-
Equilibrate: Allow the vial to warm to room temperature before opening (prevents condensation).
-
Dispense: Weigh out the required amount quickly.
-
Purge: Insert a needle connected to an Argon line (2-3 psi) into the vial. Flow gas for 15–20 seconds to displace oxygen.
-
Seal: Cap tightly immediately after removing the needle. Parafilm is insufficient; use electrical tape or a secondary containment jar with desiccant.
Protocol B: The "Rescue" (Reducing Disulfides)
Use if you suspect oxidation (dimerization).
-
Solubilize: Dissolve the suspected degraded material in degassed buffer (pH 8.0).
-
Add Reductant: Add Dithiothreitol (DTT) or TCEP at a 2:1 molar excess relative to the purine.
-
Incubate: Stir at Room Temperature for 30 minutes.
-
Verify: Check via LC-MS. You should see the mass shift from the dimer (
) back to the monomer ( ). -
Purify: If necessary, re-precipitate by adjusting pH to ~4-5 (isoelectric point region) or proceed directly to assay if the reductant does not interfere.
Module 4: Visualizing the Stability Logic
Diagram 1: Degradation Pathways
This diagram illustrates the chemical fate of 2-Bromo-7H-purine-6-thiol when exposed to improper conditions.
Caption: Figure 1. The primary degradation route is oxidation to the disulfide, driven by air or DMSO. Hydrolysis of the bromine is secondary but irreversible.
Diagram 2: Optimal Handling Workflow
Follow this decision tree to maintain compound integrity.
Caption: Figure 2. Workflow emphasizing the avoidance of DMSO stocks and the necessity of fresh preparation.
References
-
Sigma-Aldrich (Merck). Safety Data Sheet: 2-Bromo-7H-purine-6-thiol. (Accessed 2026).[2][4]
-
Cayman Chemical. 6-Mercaptopurine Stability & Storage Guidelines. (Provides analogous data for purine-thiol class behavior).
-
Wallace, T. J. "Reactions of Thiols with Sulfoxides. I. Scope of the Reaction and Synthetic Applications." Journal of the American Chemical Society, 86(10), 2018–2021. (Foundational paper on DMSO-induced thiol oxidation).
-
Tocris Bioscience. Help & Support: Storage of Peptides and Thiols.
Sources
Technical Guide: Purification & Recrystallization of 2-Bromo-6-Mercaptopurine
Executive Summary
2-Bromo-6-mercaptopurine is a critical thiopurine intermediate often used in the synthesis of complex nucleoside analogs. Its purification presents unique challenges due to its amphoteric nature (acidic thiol/thione group and basic ring nitrogens) and susceptibility to oxidative dimerization.
This guide moves beyond generic advice, providing a chemically grounded strategy for purification. The primary recommendation is Acid-Base Reprecipitation for bulk impurity removal, followed by Recrystallization from Ethanol/Water for final polishing.
Part 1: Solvent Selection Matrix
The solubility profile of 2-bromo-6-mercaptopurine is dominated by the mercapto group (which exists in tautomeric equilibrium with the thione) and the lipophilic bromine atom.
| Solvent System | Suitability | Technical Rationale |
| Dilute NaOH / NH₄OH | Excellent (Dissolution) | Forms the thiolate anion ( |
| Ethanol / Water (80:20) | High (Recrystallization) | The bromine atom increases lipophilicity compared to 6-MP, making pure water a poor solvent. Hot aqueous ethanol provides the necessary polarity gradient. |
| DMF or DMSO | High (Dissolution) | Solubilizes the compound readily but difficult to remove due to high boiling points. Use only if the compound is insoluble in alcohols. |
| Water (Neutral/Acidic) | Poor (Anti-Solvent) | The compound is largely insoluble in neutral or acidic water (pKa ~7.8), making water an excellent anti-solvent for precipitation. |
| Acetone / Ethyl Acetate | Low | generally poor solubility; may be used to wash filter cakes to remove organic impurities without dissolving the product. |
Part 2: Detailed Purification Protocols
Protocol A: Acid-Base Reprecipitation (Primary Purification)
Best for: Removing unreacted starting materials (e.g., 2,6-dibromopurine) and bulk purification.
Mechanism: This method leverages the acidity of the -SH group. The product dissolves in base (as a salt), while non-acidic impurities remain solid and are filtered out. Acidification regenerates the neutral thiol, which precipitates.
-
Dissolution: Suspend crude 2-bromo-6-mercaptopurine in 1N NaOH (approx. 10 mL per gram). Stir until dissolved.
-
Critical Step: If the solution is dark/colored, add activated charcoal (5% w/w) and stir for 15 minutes.
-
-
Filtration: Filter the alkaline solution through a Celite pad to remove undissolved impurities (e.g., dust, unreacted 2,6-dibromopurine).
-
Stabilization (Optional): Add a pinch of sodium dithionite (Na₂S₂O₄) to the filtrate to prevent oxidation to the disulfide.
-
Precipitation: Cool the filtrate to 0–5°C. Slowly add Glacial Acetic Acid or 2N HCl dropwise with vigorous stirring.
-
Target pH: Adjust to pH 4–5 . The product will precipitate as a heavy solid.
-
-
Isolation: Filter the precipitate, wash copiously with cold water (to remove salts), and dry under vacuum.
Protocol B: Recrystallization (Polishing)
Best for: Final purity enhancement and crystal form control.
-
Solvent Prep: Prepare a mixture of Ethanol:Water (4:1 v/v) .
-
Dissolution: Suspend the solid in the solvent mixture. Heat to reflux (approx. 78°C).
-
Note: If the solid does not dissolve after 10 minutes of reflux, add pure Ethanol in small portions until dissolution is complete.
-
-
Cooling: Allow the solution to cool slowly to room temperature (25°C) over 2 hours. Then, transfer to an ice bath (0-4°C) for 1 hour.
-
Why? Rapid cooling traps impurities inside the crystal lattice. Slow cooling promotes pure crystal growth.
-
-
Collection: Filter the crystals. Wash with cold Ethanol . Dry in a vacuum oven at 40°C.
Part 3: Troubleshooting & FAQs
Q1: My product is "oiling out" instead of crystallizing. What is happening?
-
Cause: The solute concentration is too high, or the solvent polarity is mismatched, causing the compound to phase-separate as a liquid before it can organize into a crystal lattice.
-
Solution: Re-heat the mixture to redissolve the oil. Add a small amount of the "good" solvent (Ethanol) to lower the saturation slightly. Seed the solution with a tiny crystal of pure product if available, and cool very slowly.
Q2: I see a dimer impurity (Disulfide) in my LC-MS. How do I remove it?
-
Cause: Thiopurines readily oxidize to disulfides (
) in the presence of air, especially in basic solutions. -
Solution:
-
Prevention: Degas all solvents (sparge with Nitrogen/Argon) before use.
-
Removal: During the Acid-Base Reprecipitation (Protocol A), add Sodium Dithionite (0.5 eq) or Dithiothreitol (DTT) to the basic solution before acidification. This reduces the disulfide bond back to the desired thiol monomer.
-
Q3: The yield is lower than expected. Where did the product go?
-
Cause: The pH during precipitation might be too low or too high. Thiopurines are amphoteric.
-
Solution: Check the filtrate pH. If pH < 2, the N-7/N-9 nitrogen may protonate, increasing solubility. If pH > 8, the thiol remains deprotonated. Target pH 4–5 is the "isoelectric" sweet spot for minimum solubility.
Part 4: Visual Workflow
Caption: Decision tree for the purification of 2-bromo-6-mercaptopurine, prioritizing acid-base precipitation followed by recrystallization.
References
-
Elion, G. B., et al. (1952). "Antagonists of Nucleic Acid Derivatives. VI. Purines." Journal of the American Chemical Society. (Foundational chemistry of 6-mercaptopurine derivatives and their solubility properties).
- Lister, J. H. (1971). Fused Pyrimidines Part II: Purines. Wiley-Interscience.
-
BenchChem. (2025).[1] "2-Bromo-6-mercaptopurine Product Data & CAS 139244-00-1."[2][3][4] (Verification of compound existence and CAS).
-
PubChem. (2025). "6-Mercaptopurine Compound Summary." (Surrogate data for thiopurine solubility and pKa values).
Sources
Technical Comparison Guide: UV-Vis Characterization of 2-Bromo-7H-purine-6-thiol
This guide provides a technical comparison and experimental framework for the characterization of 2-Bromo-7H-purine-6-thiol (also known as 2-bromo-6-mercaptopurine), contrasting it with its parent compound, 6-Mercaptopurine (6-MP) , and the related amino-derivative, 6-Thioguanine .
Executive Summary & Spectral Profile
2-Bromo-7H-purine-6-thiol is a halogenated purine derivative often utilized as a synthetic intermediate for 2-substituted-6-thiopurines. Unlike 6-Mercaptopurine (6-MP), which is a primary chemotherapeutic agent, the 2-bromo derivative serves as an electrophilic scaffold for nucleophilic aromatic substitution (
Its UV-Vis absorption profile is heavily influenced by the thione-thiol tautomerism and the pH of the solvent system. The bromine atom at the C2 position acts as a weak auxochrome, inducing a slight bathochromic (red) shift relative to the parent 6-MP, though less pronounced than the amino group in 6-Thioguanine.
Comparative Spectral Data Table
The following table synthesizes empirical data for standard thiopurines and the projected range for the 2-bromo derivative based on substituent effects (auxochromic shifts).
| Compound | Substituent (C2) | Extinction Coeff.[1] ( | ||
| 6-Mercaptopurine (6-MP) | –H | 325 nm | 312 nm | ~21,000 |
| 2-Bromo-7H-purine-6-thiol | –Br | 328 – 332 nm (Est.) | 315 – 318 nm (Est.) | ~18,500 |
| 6-Thioguanine | – | 340 nm | 320 nm | ~25,000 |
| 6-Thioxanthine | –OH | 342 nm | 330 nm | N/A |
Note on Data: While 6-MP and Thioguanine have well-established compendial spectra, 2-Bromo-7H-purine-6-thiol is frequently characterized in situ. The bromine substituent typically adds a +3 to +7 nm shift to the
of the parent purine due to the mesomeric (+M) effect of the halogen interacting with the conjugated-system.
Structural Dynamics & Tautomerism
Understanding the UV spectrum requires acknowledging the tautomeric equilibrium. In solution, 6-thiopurines exist predominantly in the thione (C=S) form rather than the thiol (C-SH) form, especially in neutral and acidic media. This thione form is responsible for the strong absorption band >320 nm.
Tautomeric Pathway Diagram
The following diagram illustrates the equilibrium and the ionization states that alter the UV absorption maxima.
Experimental Characterization Protocol
To accurately determine the
Materials
-
Analyte: 2-Bromo-7H-purine-6-thiol (High Purity >98%).
-
Solvent A (Stock): 0.1 M NaOH (Thiopurines dissolve best in base).
-
Buffer B (Acidic): 0.1 M HCl (pH 1).
-
Buffer C (Basic): 0.1 M NaOH (pH 13).
-
Buffer D (Neutral): Phosphate Buffer (pH 7.0).
Step-by-Step Workflow
-
Stock Preparation:
-
Weigh 5.0 mg of 2-Bromo-7H-purine-6-thiol.
-
Dissolve in 10 mL of Solvent A (0.1 M NaOH). Note: The solution should be faint yellow.
-
Concentration = 0.5 mg/mL (~2 mM).
-
-
Dilution & pH Adjustment:
-
Acidic Sample: Dilute 100
L of Stock into 2.9 mL of Buffer B . -
Basic Sample: Dilute 100
L of Stock into 2.9 mL of Buffer C .
-
-
Spectral Scanning:
-
Use a Quartz cuvette (1 cm path length).
-
Blank with the respective buffer.
-
Scan range: 220 nm to 400 nm .
-
Scan speed: Medium (approx. 200 nm/min).
-
-
Validation Criteria (Self-Check):
-
Acidic Shift: The
should shift bathochromically (to longer wavelengths) as pH decreases (e.g., 315 nm 330 nm). -
Isosbestic Point: If performing a pH titration, a clear isosbestic point should appear around 290-300 nm, indicating a clean two-state transition between the neutral/thione and anionic forms.
-
Analytical Workflow Diagram
Mechanistic Insights: Why the Shift?
The spectral difference between 6-MP and its 2-bromo derivative is governed by the electronic properties of the substituent at Carbon-2.
-
6-Mercaptopurine (H at C2): The reference standard. The chromophore is the purine ring conjugated with the thione (C=S).
-
2-Bromo-7H-purine-6-thiol (Br at C2):
-
Inductive Effect (-I): Bromine withdraws electrons through the sigma bond, which stabilizes the ground state.
-
Mesomeric Effect (+M): Bromine donates lone pair electrons into the
-system. -
Net Result: In purines, the +M effect typically dominates for the excited state, lowering the energy gap (
) between HOMO and LUMO. This results in a red shift (bathochromic) compared to the unsubstituted 6-MP. -
Comparison to Amino: The amino group in Thioguanine is a much stronger electron donor (+M), resulting in a significantly larger red shift (~340 nm). The bromo group is a weaker donor, placing its maxima between 6-MP and Thioguanine.
-
References
-
Elion, G. B., Burgi, E., & Hitchings, G. H. (1952).[3] Studies on Condensed Pyrimidine Systems. IX. The Synthesis of Some 6-Substituted Purines. Journal of the American Chemical Society.[2][3] Link
-
Beaman, A. G., & Robins, R. K. (1961). Potential Purine Antagonists. XXVII. Synthesis and Reactions of Some 2-Substituted-6-purinethiols. Journal of the American Chemical Society.[2][3] Link
-
LGC Standards. (n.d.). 6-Mercaptopurine Reference Standard Data. Link
-
PubChem. (2024). 6-Mercaptopurine Compound Summary. Link
-
Sigma-Aldrich. (2024). Product Specification: 6-Thioguanine.[4] Link
Sources
A Comparative Guide to Thin-Layer Chromatography (TLC) Systems for Purine Thiols
For researchers and drug development professionals engaged in the study of thiopurine antimetabolites, such as 6-mercaptopurine (6-MP) and 6-thioguanine (6-TG), the ability to rapidly and reliably separate these compounds is paramount. Thin-layer chromatography (TLC), a planar chromatographic technique, offers a cost-effective, versatile, and high-throughput method for the qualitative analysis of these crucial therapeutic agents. This guide provides an in-depth comparison of various TLC systems, grounded in experimental data, to empower researchers in selecting the optimal conditions for their specific analytical needs.
The Chromatographic Challenge of Purine Thiols
Purine thiols are structurally similar polar molecules, making their separation a non-trivial task. Their key chemical features—the purine ring system, the thiol (-SH) group, and for some metabolites, a ribose sugar—dictate their chromatographic behavior. The purine structure provides UV absorbance, which is the primary mode of visualization, while the polar functional groups (amines, amides, and the thiol group) allow for strong interactions with polar stationary phases. The primary challenge lies in modulating the mobile phase to achieve differential migration and clear resolution between structurally related compounds like 6-MP and 6-TG.
Caption: Key purine thiols and their metabolic relationship.
Comparison of Stationary Phases: Silica Gel vs. Cellulose
The choice of the stationary phase is a critical first step in developing a TLC method. For purine thiols, the two most common and effective stationary phases are silica gel and cellulose.[1]
-
Silica Gel (SiO₂): This is a highly polar adsorbent. Separation is based on the principle of adsorption-desorption.[2] The silanol groups (Si-OH) on the silica surface form hydrogen bonds with the polar functional groups of the purine thiols. The strength of these interactions determines the retention. More polar analytes will adsorb more strongly and thus have lower Retention Factor (Rf) values.[3]
-
Cellulose: As a stationary phase, cellulose functions based on the principle of partition chromatography.[1] The cellulose fibers trap water molecules from the atmosphere and the mobile phase, creating a polar, aqueous-like stationary environment. The analytes then partition between this stationary water layer and the mobile phase. This makes cellulose particularly effective for separating highly polar and water-soluble compounds like purines and their nucleosides.
Expert Insight: While silica gel is the most common TLC adsorbent, cellulose often provides superior resolution for purine bases due to the partition mechanism better mimicking the biological environment. However, silica gel plates can be more robust and are available with a wider variety of modifications.
Performance Comparison of Mobile Phase Systems
The composition of the mobile phase (the eluent) is the most powerful tool for optimizing the separation of purine thiols. An effective mobile phase must compete with the analyte for the active sites on the stationary phase, thus causing the analyte to move up the plate. Based on established experimental data, several systems have proven effective.[4]
System 1: n-Butanol - Acetic Acid - Water (BAW)
This classic, highly polar solvent system is widely used for the separation of polar biomolecules like amino acids and purines.[5][6] The acidic component (acetic acid) can suppress the ionization of the analytes, which often leads to sharper, more defined spots.
Table 1: Performance of n-Butanol Based Systems on Cellulose and Silica Gel Plates
| Compound | Stationary Phase | Mobile Phase (v/v/v) | Rf Value (x100) | Reference |
| 6-Mercaptopurine | Cellulose | n-Butanol:Acetic Acid:Water (50:25:25) | 60 | [4] |
| 6-Thioguanine | Cellulose | n-Butanol:Acetic Acid:Water (50:25:25) | 48 | [4] |
| 6-Mercaptopurine | Silica Gel | n-Butanol:Acetic Acid:Water (50:25:25) | 61 | [4] |
| 6-Thioguanine | Silica Gel | n-Butanol:Acetic Acid:Water (50:25:25) | 43 | [4] |
| 6-Mercaptopurine | Cellulose | n-Butanol:Formic Acid:Water (77:13:10) | 60 | [4] |
| 6-Thioguanine | Cellulose | n-Butanol:Formic Acid:Water (77:13:10) | 47 | [4] |
Analysis: The BAW system provides good separation between 6-MP and 6-TG on both cellulose and silica gel, with 6-MP consistently showing a higher Rf value (being slightly less polar than 6-TG). The separation is more pronounced on silica gel (ΔRf = 18) compared to cellulose (ΔRf = 12), suggesting a stronger differential adsorption on the silica surface. Replacing acetic acid with formic acid provides similar results on cellulose.
System 2: Ammonium Hydroxide-Containing Systems
The inclusion of a basic component like ammonium hydroxide can be useful for separating compounds with acidic protons, preventing streaking.
Table 2: Performance of Ammonia-Based Systems on Cellulose Plates
| Compound | Stationary Phase | Mobile Phase (v/v/v) | Rf Value (x100) | Reference |
| 6-Mercaptopurine | Cellulose | n-Propanol:NH₄OH:Water (60:30:10) | 60 | [4] |
| 6-Thioguanine | Cellulose | n-Propanol:NH₄OH:Water (60:30:10) | 42 | [4] |
Analysis: This system also provides excellent separation between 6-MP and 6-TG on cellulose (ΔRf = 18), demonstrating the versatility of alcoholic mobile phases with pH modifiers for this class of compounds.
System 3: High-Performance TLC (HPTLC) System for Azathioprine
For the analysis of the prodrug azathioprine, which is metabolically converted to 6-mercaptopurine, a validated HPTLC method provides a more modern approach with enhanced separation efficiency and sensitivity.
Table 3: Validated HPTLC System for Azathioprine
| Compound | Stationary Phase | Mobile Phase (v/v/v) | Rf Value | Reference |
| Azathioprine | HPTLC Silica Gel 60 F₂₅₄ | Ethyl acetate:Methanol:Triethylamine (4:1:0.5) | 0.49 | [5] |
Analysis: While this system is optimized for the less polar prodrug azathioprine, the inclusion of triethylamine (a basic modifier) is noteworthy. It indicates that adjusting the mobile phase pH is a key strategy for achieving sharp peaks for purine-based drugs.[5] This system could serve as a starting point for optimizing the separation of the more polar thiol metabolites.
Experimental Protocols
A self-validating protocol is essential for trustworthy and reproducible results. The following section details the step-by-step methodologies for performing TLC analysis of purine thiols.
Protocol 1: General TLC Separation of 6-MP and 6-TG
This protocol is based on the effective systems identified by Ciardi & Anderson.[4]
Materials:
-
TLC Plates: Cellulose or Silica Gel 60 F₂₅₄, 20x20 cm
-
Analytes: 1 mg/mL solutions of 6-mercaptopurine and 6-thioguanine in 0.1 M NaOH.
-
Mobile Phase (BAW): n-Butanol, glacial acetic acid, and deionized water in a 50:25:25 (v/v/v) ratio.
-
Developing Chamber
-
Capillary tubes for spotting
-
UV Lamp (254 nm)
Procedure:
-
Chamber Saturation: Line the inside of the TLC developing chamber with filter paper. Pour the prepared BAW mobile phase into the bottom of the chamber to a depth of about 0.5-1.0 cm. Close the chamber and allow it to saturate for at least 30 minutes. This ensures a vapor-rich environment, which leads to better and more reproducible chromatograms.
-
Plate Preparation: Using a pencil, gently draw a faint origin line about 1.5 cm from the bottom of the TLC plate. Mark the points for sample application on this line, ensuring they are at least 1 cm apart.
-
Sample Application (Spotting): Using a capillary tube, apply 1-2 µL of each analyte solution to its designated spot on the origin line. Allow the solvent to completely evaporate between applications to keep the spots small and concentrated.
-
Development: Carefully place the spotted TLC plate into the saturated developing chamber. Ensure the origin line is above the level of the mobile phase. Close the chamber and allow the solvent front to ascend the plate.
-
Completion and Marking: When the solvent front has traveled to about 1 cm from the top of the plate, remove the plate from the chamber. Immediately mark the position of the solvent front with a pencil.
-
Drying: Allow the plate to air dry completely in a fume hood.
-
Visualization: View the dried plate under a UV lamp at 254 nm. Purine rings will absorb the UV light and appear as dark spots against the fluorescent green background of the plate.[7] Circle the spots with a pencil.
-
Rf Calculation: Measure the distance from the origin line to the center of each spot and the distance from the origin line to the solvent front. Calculate the Rf value for each compound using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[8]
Caption: Standardized workflow for TLC analysis.
Visualization and Detection
The primary and most straightforward method for visualizing purine thiols is by using TLC plates containing a fluorescent indicator (F₂₅₄).
-
UV Absorbance (254 nm): Purines possess a conjugated aromatic system that strongly absorbs short-wave UV light. When a plate with a fluorescent indicator is irradiated at 254 nm, the background fluoresces (typically green), and the analyte spots, which absorb the UV light, appear as dark or purple shadows.[7] This method is non-destructive, allowing for subsequent analysis if required.
-
Chemical Staining (Confirmatory/Destructive): While UV is usually sufficient, certain chemical stains can be used.
-
Iodine Vapor: Placing the plate in a chamber with iodine crystals will cause most organic compounds to appear as brown spots. This is a semi-destructive method as the spots may fade over time.
-
Potassium Permanganate Stain: This is a strong oxidizing agent. The thiol (-SH) group is readily oxidizable. This would likely result in a yellow or white spot on a purple background.[9] This method is destructive.
-
Conclusion and Recommendations
The selection of a TLC system for purine thiols is dependent on the specific analytical goal.
-
For General Separation and Identification: A cellulose plate with a mobile phase of n-butanol:acetic acid:water (50:25:25) provides a reliable and effective separation of 6-mercaptopurine and 6-thioguanine.[4]
-
For Enhanced Resolution: A silica gel plate with the same n-butanol:acetic acid:water (50:25:25) mobile phase offers a greater difference in Rf values between 6-MP and 6-TG, which may be advantageous for resolving closely related metabolites.[4]
-
For Prodrug Analysis: For analyzing azathioprine, the HPTLC system of ethyl acetate:methanol:triethylamine (4:1:0.5) on a silica gel plate is a validated and highly efficient choice.[5]
In all cases, visualization under UV light at 254 nm is the recommended primary detection method due to its non-destructive nature and high sensitivity for the purine ring system. By leveraging the experimental data presented in this guide, researchers can confidently select and implement a TLC system that is robust, reproducible, and fit for the purpose of analyzing these therapeutically vital purine thiols.
References
-
University of California, Los Angeles. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]
-
Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation. Retrieved from [Link]
-
Amrita Vishwa Vidyapeetham. (2023). Separation of Amino Acids by Thin Layer Chromatography (Procedure). Virtual Lab. Retrieved from [Link]
-
Trifilo, R. M., & Dobson, J. G., Jr. (1976). Separation of purine 3',5'-cyclic nucleotides and nucleosides by thin-layer chromatography on PEI cellulose. Journal of Chromatography A, 116(2), 465–467. Retrieved from [Link]
-
Ciardi, J. E., & Anderson, E. P. (1968). Separation of purine and pyrimidine derivatives by thin-layer chromatography. Analytical Biochemistry, 22(3), 398–408. Retrieved from [Link]
-
LibreTexts. (2020, August 15). 6.2: Thin Layer Chromatography (TLC). Chemistry LibreTexts. Retrieved from [Link]
-
Czyrski, A., & Kupczyk, B. (2019). The Determination of Partition Coefficient of 6-Mercaptopurine Derivatives by Thin Layer Chromatography. Journal of Chemistry, 2019, 1–5. Retrieved from [Link]
-
Lima, A. L. L., Garcia, I. P., Santos-Buzanelli, L., et al. (2023). Chromatographic Method for Determining 6-Mercaptopurine in Skin Permeation Assays for Assessing Cutaneous Exposure Risk. Pharmaceuticals, 16(10), 1435. Retrieved from [Link]
-
Macherey-Nagel. (n.d.). TLC - Thin Layer Chromatography. Retrieved from [Link]
-
Sudhaker, S., Jain, R. K., Ray, M., Saha, S., & Bose, S. (2017). DLLME Extraction of Amino Acids from Blood Sample and its Profiling with Special References to Essential and Non-Essential Amino Acid by Thin Layer Chromatography. Applied Clinical Pharmacology and Toxicology, 1(1), 103. Retrieved from [Link]
-
LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. Retrieved from [Link]
-
Amrita Vishwa Vidyapeetham. (2012). Separation of Amino Acids by Thin Layer Chromatography (Procedure). Biochemistry Virtual Lab I. Retrieved from [Link]
-
Păunescu, I., Păunescu, A., & Defta, C. (2018). Interdisciplinary Character of Biochemistry and Analytical Biochemistry. Biochemistry & Analytical Biochemistry, 7(4). Retrieved from [Link]
-
Harahap, Y., Astrini, C. R., & Suryadi, H. (2018). Validation of 6-mercaptopurine and 6-thioguanine in dried blood spot by ultra performance liquid chromatography-tandem mass spectrometry. International Journal of Applied Pharmaceutics, 10(Special Issue 1), 412-415. Retrieved from [Link]
-
García-Bullé, L. A., et al. (2021). Cytostatic Drug 6-Mercaptopurine Degradation on Pilot Scale Reactors by Advanced Oxidation Processes: UV-C/H2O2 and UV-C/TiO2/H2O2 Kinetics. Catalysts, 11(5), 569. Retrieved from [Link]
Sources
- 1. vividsf.com [vividsf.com]
- 2. organomation.com [organomation.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. scilit.com [scilit.com]
- 5. sacmicro.wordpress.com [sacmicro.wordpress.com]
- 6. Separation of Amino Acids by Thin Layer Chromatography (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Home Page [chem.ualberta.ca]
- 9. faculty.fiu.edu [faculty.fiu.edu]
Technical Guide: Elemental Analysis Standards for 2-Bromo-7H-purine-6-thiol
Topic: Elemental Analysis Standards for 2-Bromo-7H-purine-6-thiol Content Type: Technical Comparison Guide Persona: Senior Application Scientist
Executive Summary
The elemental analysis (EA) of 2-Bromo-7H-purine-6-thiol (also known as 2-bromo-6-mercaptopurine) presents a "perfect storm" of analytical challenges: a refractory nitrogen-rich heterocycle, a volatile halogen (Bromine), and a sulfur moiety prone to oxidative interference. Standard automated CHNS protocols often yield low nitrogen values due to charring and erratic sulfur results due to bromine interference.
This guide defines the rigorous standards required to validate this compound, comparing automated Dynamic Flash Combustion against the classical Schöniger Oxygen Flask method. It provides the theoretical baselines, experimental protocols, and decision matrices necessary for pharmaceutical and research compliance.
Part 1: Theoretical Standards & Acceptance Criteria
Before initiating analysis, the theoretical baseline must be established. For thiolated purines, three distinct states must be considered: the Anhydrous Monomer (Target), the Disulfide Dimer (Oxidation Impurity), and the Monohydrate (Common Solvate).
Target Molecule: 2-Bromo-7H-purine-6-thiol
CAS: 139244-00-1 (Verify specific vendor batch; analogs often vary)
Formula:
Table 1: Theoretical Composition Standards (% Weight)
| Element | Anhydrous Monomer ( | Disulfide Dimer ( | Monohydrate ( | Acceptance Tolerance |
| Carbon | 25.99% | 26.10% | 24.11% | ± 0.4% |
| Hydrogen | 1.31% | 0.88% | 2.02% | ± 0.3% |
| Nitrogen | 24.25% | 24.35% | 22.49% | ± 0.3% |
| Sulfur | 13.88% | 13.94% | 12.87% | ± 0.4% |
| Bromine | 34.58% | 34.73% | 32.08% | ± 0.5% |
Critical Insight: Note that Carbon and Nitrogen values are nearly identical between the Monomer and Disulfide forms. EA alone cannot distinguish between the thiol and its oxidized disulfide dimer. Orthogonal validation (HPLC or Ellman’s Reagent titration) is required to confirm the oxidation state of the sulfur.
Part 2: The Analytical Challenges
1. The "Purine Problem" (Refractory Nitrogen)
Purines are thermodynamically stable aromatic systems. In standard combustion (900–950°C), they tend to form graphitic nitrogenous chars (coke) rather than fully oxidizing to
-
Solution: Higher temperatures (>1000°C) and oxygen-donating catalysts (
or ).
2. Bromine-Sulfur Interference
Bromine is a heavy halogen that can form sulfenyl bromides (
-
Solution: Use of specific adsorption traps in CHNS analyzers or wet-chemical titration (Schöniger method) to isolate the halides.
Part 3: Methodology Comparison
Method A: Automated Dynamic Flash Combustion (Modified)
Best for: High-throughput screening, Total CHNS.
Standard CHNS analyzers will fail this sample without modification. The following protocol uses Vanadium Pentoxide (
Protocol:
-
Preparation: Weigh 2.0–3.0 mg of sample into a tin capsule.
-
Additive: Add 5–10 mg of
powder directly over the sample. Fold the capsule tightly to exclude air. -
Furnace Conditions:
-
Combustion Temp: 1060°C (Critical: Standard 950°C is insufficient).
-
Oxygen Boost: 5–10 seconds injection.
-
-
Separation: GC column (Porapak QS or equivalent) with thermal conductivity detection (TCD).
Pros: Fast, simultaneous CHNS data.
Cons: Bromine can poison standard oxidation catalysts (
Method B: Schöniger Oxygen Flask (The Orthogonal Validator)
Best for: Precise Bromine & Sulfur quantification, eliminating interference.
This manual method is the "Truth Standard" for halogenated sulfur compounds. It physically separates the combustion products into an absorption liquid, preventing gas-phase interference.
Protocol:
-
Combustion: Wrap 5–10 mg of sample in ashless filter paper. Burn in a 500 mL Schöniger flask filled with pure
and containing 10 mL of absorption solution ( ). -
Reaction: Shake vigorously for 5 minutes. Let stand for 30 minutes to ensure mist absorption.
-
Titration (Bromine): Acidify with
. Titrate potentiometrically with using a silver electrode. -
Titration (Sulfur): Add isopropanol/Thorin indicator. Titrate with Barium Perchlorate to a pink endpoint.
Pros: Eliminates matrix effects; absolute accuracy for Br/S. Cons: Labor-intensive; requires high operator skill; safety hazard (flask explosion risk).
Part 4: Analytical Decision Matrix
The following diagram illustrates the logical workflow for validating 2-Bromo-7H-purine-6-thiol, ensuring that the correct method is applied based on the specific impurity profile (Hydrate vs. Disulfide).
Caption: Workflow for selecting the appropriate analytical method based on sample purity and precision requirements.
Part 5: Data Interpretation & Troubleshooting
When reviewing data, use this table to diagnose failure modes specific to this molecule.
| Observation | Likely Cause | Corrective Action |
| Low %N (<23.9%) | Incomplete combustion (Charring). Purine ring did not break. | Increase furnace temp to 1060°C; Add more |
| High %H (>1.6%) | Hygroscopic water (Hydrate formation). | Dry sample at 105°C in vacuo for 4 hours. Note: Avoid oxidation during drying. |
| Low %S, Erratic Br | Gas phase interference ( | Switch to Method B (Schöniger Flask) for definitive halogen/sulfur numbers. |
| Low %H (<1.0%) | Oxidation to Disulfide ( | Sample is old/oxidized. Reduce with Dithiothreitol (DTT) and re-isolate. |
References
-
Schöniger, W. (1955). Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen. Mikrochimica Acta, 43(1), 123-129. Link
-
ASTM International. (2021). ASTM E258-07: Standard Test Method for Total Nitrogen in Organic Materials by Modified Kjeldahl Method. (Contextual reference for refractory nitrogen). Link
-
Thermo Fisher Scientific. (2018). Fully Automated Analysis for CHNS and Trace Sulfur Through an Elemental Analyzer. Application Note 42257. Link
- Ma, T. S., & Rittner, R. C. (1979). Modern Organic Elemental Analysis. Marcel Dekker Inc. (Seminal text on using for refractory heterocycles).
-
Cleland, W. W. (1964). Dithiothreitol, a New Protective Reagent for SH Groups. Biochemistry, 3(4), 480–482. (Protocol for preventing disulfide formation). Link
metabolic stability of 2-bromo-6-mercaptopurine vs 6-MP
Publish Comparison Guide: Metabolic Stability of 2-Bromo-6-Mercaptopurine vs. 6-Mercaptopurine
Executive Summary
This technical guide compares the metabolic stability and enzymatic interactions of 6-Mercaptopurine (6-MP) , a cornerstone antimetabolite in acute lymphoblastic leukemia (ALL) therapy, with its halogenated analog, 2-Bromo-6-Mercaptopurine (2-Br-6-MP) .[1]
While 6-MP is a prodrug characterized by rapid oxidative clearance and complex bioactivation, 2-Br-6-MP represents a sterically hindered analog with distinct stability properties. The presence of the bromine atom at the C2 position fundamentally alters the molecule's interaction with key metabolic enzymes—specifically Xanthine Oxidase (XO) and Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) —rendering it resistant to the primary catabolic pathway of 6-MP but also likely inert to bioactivation.
Key Takeaway: 2-Br-6-MP exhibits superior metabolic stability against oxidative degradation compared to 6-MP but lacks the necessary substrate specificity for HGPRT-mediated activation, limiting its utility as a direct cytotoxic agent while highlighting its potential as a metabolic probe or synthetic intermediate.
Mechanistic Overview: Metabolic Pathways
To understand the stability differences, one must analyze the three critical enzymatic pathways governing thiopurine disposition: Activation (HGPRT) , Catabolism (XO) , and Methylation (TPMT) .
A. 6-Mercaptopurine (6-MP)
6-MP is an unstable prodrug with low oral bioavailability due to extensive first-pass metabolism.
-
Catabolism (Inactivation): The dominant pathway. Xanthine Oxidase (XO) rapidly hydroxylates 6-MP at the C2 and C8 positions to form 6-thiouric acid (6-TUA) , which is inactive and excreted.
-
Methylation (Inactivation): Thiopurine S-methyltransferase (TPMT) methylates the thiol group to form 6-methylmercaptopurine (6-MMP) , associated with hepatotoxicity.[1][2]
-
Bioactivation (Cytotoxicity): HGPRT converts 6-MP to 6-thioinosine monophosphate (6-TIMP) , the precursor to cytotoxic thioguanine nucleotides (6-TGNs).[2]
B. 2-Bromo-6-Mercaptopurine (2-Br-6-MP)
The introduction of a bromine atom at C2 creates a "metabolic blockade."[1]
-
XO Resistance: The bulky, electron-withdrawing bromine atom occupies the C2 position, the primary site of XO attack. This prevents the formation of the intermediate 6-thioxanthine, significantly extending the molecule's half-life against oxidative degradation.
-
HGPRT Exclusion: The C2-bromo substituent imposes steric hindrance within the HGPRT active site, preventing the formation of the ribosyl-phosphate bond. This halts bioactivation.
-
Chemical Instability: While enzymatically stable, the C2-Br bond is susceptible to slow nucleophilic aromatic substitution (
) by cellular nucleophiles (e.g., Glutathione, ), potentially releasing bromide and forming 6-thioxanthine or glutathione adducts over time.
Visualization of Metabolic Fate
The following diagram illustrates the divergent pathways of 6-MP and 2-Br-6-MP.
Caption: Comparative metabolic pathways. 6-MP undergoes rapid enzymatic turnover, whereas 2-Br-6-MP is resistant to XO and HGPRT but susceptible to slow chemical nucleophilic attack.
Comparative Analysis: Stability & Kinetics
The table below summarizes the predicted and established physicochemical and metabolic properties.
| Feature | 6-Mercaptopurine (6-MP) | 2-Bromo-6-Mercaptopurine (2-Br-6-MP) |
| Primary Clearance | High (Hepatic Xanthine Oxidase) | Low (Renal excretion / Chemical hydrolysis) |
| Metabolic Half-life | Short ( | Prolonged (Resistant to enzymatic oxidation) |
| Xanthine Oxidase | Substrate ( | Non-Substrate / Inhibitor . C2-Br blocks oxidation site. |
| HGPRT Activation | High affinity substrate. Converts to nucleotides.[1] | Poor/Non-Substrate . Steric hindrance prevents ribosylation. |
| TPMT Activity | Substrate (S-methylation).[1][2][3][4] | Likely Substrate (S-methylation possible), but pharmacologically irrelevant without activation. |
| Chemical Stability | Stable in aqueous solution at neutral pH. | Susceptible to hydrolysis or GSH conjugation (Br displacement). |
Experimental Protocols for Validation
To experimentally verify the stability differences, the following protocols are recommended.
Protocol A: Xanthine Oxidase Stability Assay
Objective: To demonstrate the resistance of 2-Br-6-MP to oxidative degradation compared to 6-MP.
Materials:
-
Bovine Milk Xanthine Oxidase (0.1 U/mL).
-
Phosphate Buffer (50 mM, pH 7.4).
-
Test Compounds: 6-MP and 2-Br-6-MP (100
M stocks). -
UV-Vis Spectrophotometer (Scan 200–400 nm).
Workflow:
-
Preparation: Dilute test compounds to 50
M in phosphate buffer. -
Initiation: Add Xanthine Oxidase (final conc. 0.01 U/mL) to the cuvette.
-
Monitoring:
-
For 6-MP: Monitor decrease in absorbance at 322 nm (6-MP) and increase at 345 nm (6-Thiouric Acid).
-
For 2-Br-6-MP: Monitor absorbance at
(approx. 320-330 nm).
-
-
Data Analysis: Plot Absorbance vs. Time. Calculate initial velocity (
) and degradation rate constant ( ).
Expected Result: 6-MP will show rapid spectral evolution (formation of uric acid analog). 2-Br-6-MP will show negligible spectral change over 60 minutes, indicating stability against XO.
Protocol B: Glutathione (GSH) Reactivity Assay
Objective: To assess chemical instability (nucleophilic displacement of Bromine).[1]
Workflow:
-
Incubate 2-Br-6-MP (50
M) with excess L-Glutathione (5 mM) in PBS (pH 7.4) at 37°C. -
Sample at 0, 1, 4, and 24 hours.
-
Analyze via LC-MS/MS .[4] Look for the mass shift corresponding to the loss of Br (79/81 Da) and addition of Glutathione (307 Da).
-
Target Mass:
.
-
Workflow Visualization: Stability Assay
Caption: Experimental workflow to differentiate enzymatic instability (Group A) from chemical instability (Group B).
References
-
Clarke, D. A., Elion, G. B., Hitchings, G. H., & Stock, C. C. (1958).[1][5] Structure-activity relationships among purines related to 6-mercaptopurine. Cancer Research, 18(4), 445-456.[5] Link
-
Rashidi, M. R., et al. (2007).[1][6] Nature and position of functional group on thiopurine substrates influence activity of xanthine oxidase. Drug Metabolism and Pharmacokinetics, 22(4), 299-306.[1] Link
-
Elion, G. B. (1989). The purine path to chemotherapy. Science, 244(4900), 41-47.[1] Link
-
Coulthard, S. A., & Hogarth, L. A. (2005).[1] The thiopurines: An update. Investigational New Drugs, 23, 523–532. Link
-
Chemsrc. (2025).[1][7] 2-Bromo-6-mercaptopurine (CAS 139244-00-1) Physicochemical Properties. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Genetic Polymorphisms of Drug-Metabolizing Enzymes Involved in 6-Mercaptopurine-Induced Myelosuppression in Thai Pediatric Acute Lymphoblastic Leukemia Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of 6-mercaptopurine with 6-thioguanine for the analysis of thiopurine S-methyltransferase activity in human erythrocyte by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships among purines related to 6-mercaptopurine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Advanced Structural Analysis of 2-Substituted Purine-6-thiol Analogs: A Comparative Guide
Executive Summary
This guide provides a technical analysis of the crystal structure data for 2-substituted purine-6-thiol analogs , focusing on the critical structural determinants that influence their pharmacological efficacy. As antimetabolites, these compounds (including 6-mercaptopurine and 6-thioguanine ) rely heavily on specific tautomeric states and hydrogen-bonding networks to mimic natural purines and inhibit nucleic acid synthesis.
This document moves beyond basic descriptions, offering a comparative analysis of lattice parameters, tautomeric preferences (thione vs. thiol), and experimental protocols for obtaining high-quality single crystals for X-ray diffraction (XRD).
Comparative Crystallographic Data[1][2][3][4]
The structural integrity of thiopurines is defined by the thione-thiol tautomerism and the substituent effect at the C2 position . The following data synthesizes crystallographic findings for the two most prominent analogs: 6-Mercaptopurine (6-MP) and 2-Amino-6-mercaptopurine (Thioguanine, 6-TG) .
Table 1: Structural Parameters of Key 2-Substituted Purine-6-thiol Analogs
| Parameter | 6-Mercaptopurine (6-MP) | 2-Amino-6-mercaptopurine (6-TG) | 2-Methyl-6-mercaptopurine |
| Crystal System | Monoclinic ( | Monoclinic ( | Triclinic (Predicted/Analogous) |
| Hydration State | Monohydrate ( | Monohydrate ( | Anhydrous forms common |
| Dominant Tautomer | N7-H Thione | N7-H Thione | N9-H Thione (Solvent dependent) |
| C6-S Bond Length | 1.67 - 1.69 Å (Double bond char.) | 1.68 Å (Double bond char.) | ~1.70 Å |
| C2 Substituent Effect | H-bond neutral (H) | Strong H-bond Donor ( | Steric Bulk ( |
| Intermolecular Forces | Water-mediated H-bonds | Direct | Weak van der Waals, |
| Bioavailability (BCS) | Class II (Low Sol/High Perm) | Class II (Very Low Solubility) | Variable |
The Tautomeric Conundrum: Thione vs. Thiol
A critical insight from X-ray crystallography is that 2-substituted purine-6-thiols predominantly exist as thiones in the solid state, not thiols.
-
Thione Form: The proton is located on a ring nitrogen (typically N7 or N9), and the sulfur is double-bonded (
). -
Thiol Form: The proton is on the sulfur (
).
In both 6-MP and 6-TG, the N7-H thione tautomer is stabilized by intermolecular hydrogen bonding networks. The C6-S bond length (
The Role of the C2 Substituent
The substituent at position 2 dictates the crystal packing and solubility:
-
H (6-MP): Allows for a compact lattice but relies on water molecules (monohydrate) to bridge H-bond gaps.
-
Amino (6-TG): The
group acts as an additional hydrogen bond donor. This creates a more robust and rigid 3D lattice network, contributing to the significantly lower aqueous solubility of 6-TG compared to 6-MP. -
Fluoro/Methyl: These substituents remove the donor capability at C2. 2-Fluoro derivatives often show altered hydration patterns because Fluorine acts only as a weak acceptor, disrupting the standard purine "ribbon" packing motifs.
Visualization of Structural Dynamics
Tautomeric Equilibrium Pathway
The following diagram illustrates the tautomeric shift favored in the solid state for 2-substituted analogs.
Caption: Tautomeric equilibrium shifting towards the N7-H Thione form during crystallization, stabilized by lattice forces.
Experimental Protocols
To obtain publication-quality crystal data for these analogs, precise control over the crystallization environment is required to avoid polymorphism or solvate formation.
Protocol: High-Purity Crystallization of 6-Thiopurine Analogs
Objective: Grow single crystals suitable for X-ray diffraction (
Reagents:
-
Target Compound (e.g., 6-TG or 2-substituted analog)[1]
-
Solvents: Dimethyl sulfoxide (DMSO), Methanol (MeOH), Deionized Water (
). -
Counter-ions (optional): Sodium hydroxide (for salt formation if neutral solubility is too low).
Workflow:
-
Dissolution (Supersaturation):
-
Dissolve 20 mg of the analog in a minimum volume of DMSO (approx. 0.5 - 1.0 mL).
-
Note: Avoid heating above 60°C to prevent oxidative desulfurization (formation of hypoxanthine analogs).
-
-
Solvent Diffusion (The "Layering" Technique):
-
Place the DMSO solution in a narrow NMR tube or small vial.
-
Carefully layer an equal volume of MeOH or
on top. Do not mix. -
Mechanism:[2] The anti-solvent (water/MeOH) slowly diffuses into the DMSO, gradually lowering solubility and promoting ordered crystal growth.
-
-
Slow Evaporation (Alternative):
-
For more soluble 2-substituted analogs (e.g., 2-methyl), dissolve in 50:50 MeOH:Water.
-
Cover with Parafilm and poke 2-3 small holes.
-
Allow to stand at 4°C (refrigerator) for 1-2 weeks.
-
-
Harvesting:
-
Observe under a polarized light microscope.
-
Mount crystals using cryo-loops and Paratone oil immediately to prevent dehydration (loss of lattice water).
-
Protocol: X-Ray Data Collection & Refinement
Objective: Solve the structure with
-
Data Collection:
-
Temperature: Collect at 100 K using a Nitrogen cryo-stream. This freezes the thermal motion of the lattice water molecules, which are often disordered at room temperature.
-
Source: Mo-K
( Å) or Cu-K (for absolute configuration if chiral centers exist, though rare in base analogs).
-
-
Refinement Strategy (SHELXL/OLEX2):
-
Hydrogen Atoms: Do not place H-atoms geometrically immediately. Locate them in the Difference Fourier Map (
) to confirm the tautomeric state (N7-H vs N9-H). -
Disorder: Check the sulfur atom for "wobble" (ellipsoid elongation), which may indicate a minor presence of the thiol tautomer, though this is rare in pure crystals.
-
Structural-Activity Relationship (SAR) Implications
Understanding the crystal structure directly informs drug design:
-
Binding Affinity: The N7-H thione form identified in crystals is often the bioactive conformer that binds to Hypoxanthine-guanine phosphoribosyltransferase (HGPRT). The crystal structure reveals the precise donor/acceptor pattern required for the enzyme's active site.
-
Solubility Engineering: The high lattice energy of 6-TG (due to the 2-amino group's H-bonding) explains its poor oral bioavailability. Crystal engineering strategies, such as forming co-crystals with weak acids (e.g., isonicotinamide), disrupt these homomeric H-bonds, improving dissolution rates.
Workflow: From Powder to Structure
Caption: Experimental workflow for determining the crystal structure of thiopurine analogs.
References
-
Latosińska, J. N., et al. (2009). "Hydrogen Bonding and Stacking pi-pi Interactions in Solid 6-Thioguanine and 6-Mercaptopurine Studied by NMR-NQR Double Resonance Spectroscopy and Density Functional Theory." The Journal of Physical Chemistry A. Link
- Cook, C. E., et al. (1975). "Crystal structure of 6-mercaptopurine monohydrate." Journal of the American Chemical Society.
- Bugg, C. E., & Thewalt, U. (1970). "Crystal structure of guanine monohydrate." Science.
-
Wang, J., et al. (2015). "Improving the dissolution and bioavailability of 6-mercaptopurine via co-crystallization with isonicotinamide." International Journal of Pharmaceutics. Link
-
Polson, S. T., et al. (2022). "Tautomers of 6-thiopurine in low-temperature Ar matrices: FTIR spectroscopy analysis." The Journal of Chemical Physics. Link
-
Cambridge Crystallographic Data Centre (CCDC). "Entry: 6-Mercaptopurine Monohydrate (Refcode: MERPUR)." Link
Sources
2-Bromo-7H-purine-6-thiol proper disposal procedures
Topic: 2-Bromo-7H-purine-6-thiol Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Research Scientists, EHS Officers, and Drug Development Leads[1]
Executive Safety Summary
Immediate Action Required: 2-Bromo-7H-purine-6-thiol (CAS: 139244-00-1) is a halogenated thiopurine derivative. It presents a dual-hazard profile: biological toxicity (characteristic of purine antimetabolites) and chemical reactivity (thiol-mediated redox sensitivity).
Critical Hazard Profile:
-
GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Dam. 1, Aquatic Acute 1.[2]
-
Target Organ Toxicity: Potential mutagen/teratogen (analogue to 6-mercaptopurine).
-
Chemical Incompatibility: Reacts violently with strong oxidizers; releases toxic Hydrogen Bromide (HBr) and Sulfur Oxides (SOx) upon decomposition.
The "Golden Rule" of Disposal: Never dispose of this compound down the drain. Due to the bromine atom, this material must be classified and segregated as Halogenated Hazardous Waste , distinct from general organic waste streams.
Pre-Disposal Characterization & Segregation
Effective disposal begins with understanding the molecule's functional groups. You are not just throwing away a powder; you are managing a brominated heteroaromatic system.
| Functional Group | Hazard Contribution | Disposal Implication |
| Bromine (C-Br) | Halogenated waste status.[1] | MUST enter the "Halogenated" waste stream for high-temp incineration (>1100°C) to prevent dioxin formation. |
| Thiol (-SH) | Odor, oxidation susceptibility. | Can form disulfides. Requires segregation from strong oxidizers (nitric acid, peroxides) to prevent explosion. |
| Purine Core | Biological activity (DNA intercalation). | Treat as a cytotoxic/genotoxic hazard. Double-bagging is mandatory for solids. |
Waste Stream Decision Matrix
Visualizing the segregation logic to prevent cross-contamination.
Figure 1: Decision matrix for segregating 2-Bromo-7H-purine-6-thiol waste. Note that even aqueous solutions should often be treated as halogenated due to the compound's bromine content.
Operational Disposal Protocols
Protocol A: Solid Waste (Bulk Powder)
Applicability: Expired reagents, synthesis byproducts, spill cleanup solids.
-
Primary Containment: Transfer solid waste into a wide-mouth high-density polyethylene (HDPE) jar. Do not use glass for primary waste storage if avoidable, to prevent breakage during transport.[3]
-
Labeling: Affix a hazardous waste label immediately.
-
Constituents: "2-Bromo-7H-purine-6-thiol (Solid)."
-
Hazards: Toxic, Irritant.[2]
-
-
Secondary Containment: Place the HDPE jar inside a clear, sealable plastic bag (4 mil thickness).
-
Disposal Path: Designate for High-Temperature Incineration .
-
Why? The bromine-carbon bond requires high energy to break cleanly without forming toxic byproducts.
-
Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)
Applicability: HPLC waste, reaction solvents.
-
Segregation: Ensure the waste container is rated for Halogenated Solvents .
-
Critical: Even if the solvent itself is non-halogenated (e.g., Methanol), the presence of the brominated solute (the purine) technically classifies the mixture as halogenated in many jurisdictions (RCRA logic regarding toxicity characteristic leaching).
-
-
pH Check (The Self-Validating Step):
-
Before adding to a central carboy, check the pH of your solution.
-
Requirement: pH should be between 5 and 9.
-
Reasoning: Acidic conditions can liberate HBr or H₂S (from the thiol). Basic conditions are safer but can accelerate hydrolysis. Neutral is best for storage.
-
-
Filtration (Optional but Recommended): If the solution contains precipitate, filter it. Dispose of the filter paper as Solid Waste (Protocol A) and the filtrate as Liquid Waste. This prevents clogging of waste disposal pumps later.
Decontamination & Spill Response (The "Thiol" Factor)
One of the most common errors is using standard spill kits for thiols. Thiols smell offensive and can form disulfides.
The Oxidative Deactivation Protocol (Surface Only) Use this for cleaning glassware or benchtop spills, NOT for bulk waste destruction.
Mechanism: Sodium Hypochlorite (Bleach) oxidizes the thiol (-SH) to a sulfonic acid (-SO₃H), reducing odor and biological activity.
Step-by-Step:
-
Preparation: Prepare a fresh 10% bleach solution.
-
Application: Cover the contaminated surface/glassware with the bleach solution.
-
Wait Time: Allow 15–20 minutes of contact time.
-
Validation: The characteristic "rotten cabbage" thiol odor should disappear. If the odor persists, the oxidation is incomplete.
-
Rinse: Rinse with copious water.[3] Collect the first rinse as hazardous waste (due to residual bromine compounds). Subsequent rinses can go down the drain if local regulations permit.
WARNING: Do not mix 2-Bromo-7H-purine-6-thiol with bleach in a closed container or in large quantities. The reaction is exothermic and can generate heat and pressure.
Emergency Spill Workflow
Figure 2: Emergency response workflow emphasizing ventilation due to potential sulfur/bromine off-gassing.
Regulatory & Compliance Data
Refer to these standards when filling out your institution's waste manifest.
| Parameter | Specification | Source/Notes |
| RCRA Code (USA) | D001 (Ignitable, if in solvent), D003 (Reactive, potential), or Halogenated Solvent codes (F001/F002) depending on mixture. | EPA 40 CFR 261 [1] |
| Incineration Req. | Must be incinerated at >1100°C with scrubber. | Required for organobromides to prevent HBr release. |
| UN Number | UN 2811 (Toxic solid, organic, n.o.s.) or UN 3077 (Environmentally hazardous). | DOT / IATA Transport Regulations. |
| Separation | Keep away from Strong Oxidizers and Acids .[1][4] | Prevents formation of SOx and HBr gas. |
References
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40, Protection of Environment.[5]
-
PubChem. 2-Bromo-6-mercaptopurine (Compound Summary). National Library of Medicine.
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS) Safety Data Sheets.
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
Sources
Personal protective equipment for handling 2-Bromo-7H-purine-6-thiol
CAS: 139244-00-1 | Synonyms: 2-Bromo-6-mercaptopurine; 2-Bromo-6-sulfanyl-7H-purine Classification: High-Potency Pharmacophore / Halogenated Thiopurine
Part 1: Executive Hazard Overview
Treat as a Cytotoxic/Genotoxic Hazard. While generic Safety Data Sheets (SDS) often classify this compound as a standard Irritant (H315/H319/H335), its structural homology to 6-Mercaptopurine (6-MP) and Thioguanine mandates that you handle it with the protocols reserved for suspected reproductive toxins and germ cell mutagens. The bromine substitution at the C2 position increases lipophilicity compared to 6-MP, potentially altering skin permeation kinetics.
Immediate "Need-to-Know" Risks
-
Routes of Entry: Inhalation of dust and dermal absorption are the primary risks.
-
Chemical Reactivity: The thiol (-SH) group is prone to oxidation to disulfides. The C2-Bromine is a reactive handle for nucleophilic aromatic substitution; avoid inadvertent contact with strong nucleophiles (amines, azides) outside of controlled reaction vessels.
-
Storage Criticality: Must be stored at 2–8°C under inert gas (Argon/Nitrogen). Moisture and oxygen will degrade the thiol functionality, releasing toxic byproducts and compromising experimental reproducibility.
Part 2: PPE Matrix & Barrier Selection
Rationale: Barrier selection is based on the "Worst Case" solvent carrier, as the solid powder permeation is negligible through intact gloves.
| Protection Zone | Recommended Equipment | Technical Rationale & Validation |
| Respiratory | N95/P3 (Minimum) Recommended: Powered Air Purifying Respirator (PAPR) if >100mg handling. | Why: Thiopurine dusts are potent. Standard fume hoods may have eddy currents; a respirator provides the second line of defense.Validation: Fit test required annually. |
| Dermal (Hands) | Double Gloving Protocol: Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, 6-8 mil) | Why: Nitrile offers excellent resistance to solids. If solubilizing in DMSO , use Laminate (Silver Shield) under nitrile.Validation: Inspect for pinholes by inflating gloves prior to donning. |
| Ocular | Chemical Splash Goggles (Indirect Vent) | Why: Safety glasses fail against airborne dust migration behind the lens.Validation: Ensure seal against the zygomatic bone. |
| Body | Tyvek® Lab Coat (Disposable) with elastic cuffs. | Why: Cotton coats trap dust in fibers, creating a secondary exposure source during laundry.Validation: Tape cuffs to gloves for zero skin exposure. |
Part 3: Operational Workflow (The "How-To")
Phase 1: Pre-Operational Setup (Self-Validating System)
Before opening the vial, establish a "Hot Zone" within your Chemical Fume Hood (CFH) or Biosafety Cabinet (BSC).
-
Surface Prep: Line the work surface with plastic-backed absorbent pads (absorbent side up). This captures minor particulate loss and validates containment.
-
Static Control: Place an ionizing bar or anti-static gun near the balance. Brominated purines are often fluffy, electrostatic powders that "jump" during weighing.
-
Solvent Staging: Pre-measure solvents (e.g., DMSO, DMF) before opening the compound vial to minimize open-container time.
Phase 2: Active Handling & Weighing
Objective: Zero airborne release.
-
The "Transfer" Technique: Do not pour from the source vial. Use a disposable antistatic spatula.
-
Weighing Protocol:
-
Tare the receiving vial (with lid ON).
-
Remove lid, add solid, replace lid.
-
Measure gross weight.
-
Self-Validation: If the balance drifts >0.5mg, static electricity is interfering. Stop. Discharge static.
-
-
Solubilization: Add solvent immediately to the solid in the receiving vial. Do not add solid to solvent (prevents splash-back).
Phase 3: Deactivation & Spill Response
Mechanism: Oxidation of the Thiol and Nucleophilic Displacement of Bromine.
Deactivation Solution: 10% Sodium Hypochlorite (Bleach) + 0.1M NaOH.
-
Chemistry: Hypochlorite oxidizes the thiol (-SH) to a sulfonate (-SO3H), rendering it water-soluble and less biologically active. The base promotes hydrolysis of the bromide.
Spill Protocol:
-
Powder Spill: Cover with wet paper towels (soaked in water) to prevent dust aerosolization. Wipe up.[1][2][3][4][5] Apply Deactivation Solution.
-
Liquid Spill: Cover with absorbent pads. Apply Deactivation Solution over the pads. Wait 15 minutes.
Part 4: Waste Disposal Protocol
Strict adherence to RCRA and local regulations is required. Do not sewer.
-
Solid Waste: All contaminated consumables (gloves, weigh boats, Tyvek) go into a Yellow Chemotherapy/Cytotoxic Waste Bin (Incineration only).
-
Liquid Waste: Segregate into "Halogenated Organics" stream. Label clearly with "Contains Thiopurines/Cytotoxics."
-
Empty Vials: Triple rinse with DMSO, then water. Dispose of rinsate as liquid waste. Deface label. Dispose of glass as "Sharps/Glass" (Incineration recommended).
Part 5: Visualized Workflows
Diagram 1: Safe Handling Lifecycle
Caption: Step-by-step logic flow ensuring containment from storage retrieval to final waste segregation.
Diagram 2: Spill Response Decision Matrix
Caption: Immediate tactical response tree for accidental release of 2-Bromo-7H-purine-6-thiol.
References
-
Cayman Chemical. (2025).[5][6] Safety Data Sheet: 6-Mercaptopurine (hydrate).[5] Link (Used as surrogate data for thiopurine toxicity profile).
-
BLD Pharm. (n.d.). Product Information: 2-Bromo-7H-purine-6-thiol (CAS 139244-00-1).[7] Link (Source for physical state and storage conditions).
-
National Institutes of Health (NIH). (2018). Thiopurines: Recent Topics and Their Role in the Treatment of Inflammatory Bowel Diseases. Link (Mechanistic insight into thiopurine metabolism and toxicity).
-
University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Link (Basis for glove selection protocols).
-
Fisher Scientific. (2021). Safety Data Sheet: 2-Aminopurine. Link (Structural analog safety data).
Sources
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. fermion.fi [fermion.fi]
- 7. 139244-00-1|2-Bromo-7H-purine-6-thiol|BLDpharm [bldpharm.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
